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Idh2R140Q-IN-1

Cat. No.: B12401043
M. Wt: 482.4 g/mol
InChI Key: UTJJIEVWKZKWEI-UHFFFAOYSA-N
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Description

Idh2R140Q-IN-1 is a useful research compound. Its molecular formula is C22H20F6N6 and its molecular weight is 482.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20F6N6 B12401043 Idh2R140Q-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20F6N6

Molecular Weight

482.4 g/mol

IUPAC Name

17-(trifluoromethyl)-5-[6-(trifluoromethyl)-2-pyridinyl]-2,4,6,8,20-pentazatricyclo[13.3.1.13,7]icosa-1(19),3,5,7(20),15,17-hexaene

InChI

InChI=1S/C22H20F6N6/c23-21(24,25)14-10-13-6-3-1-2-4-9-29-19-32-18(33-20(34-19)30-15(11-13)12-14)16-7-5-8-17(31-16)22(26,27)28/h5,7-8,10-12H,1-4,6,9H2,(H2,29,30,32,33,34)

InChI Key

UTJJIEVWKZKWEI-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC2=NC(=NC(=N2)C3=NC(=CC=C3)C(F)(F)F)NC4=CC(=CC(=C4)C(F)(F)F)CC1

Origin of Product

United States

Foundational & Exploratory

The Role of Idh2R140Q-IN-1 in Inhibiting 2-Hydroxyglutarate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective inhibitor, Idh2R140Q-IN-1, and its role in mitigating the oncogenic activity of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q variant. The accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), produced by this mutant enzyme, is a key driver in various cancers, including acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its evaluation.

Introduction to Mutant IDH2 R140Q and 2-Hydroxyglutarate

Isocitrate dehydrogenase 2 (IDH2) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic mutations in the IDH2 gene, such as the R140Q mutation, confer a neomorphic enzymatic activity. Instead of converting isocitrate to α-KG, the mutant IDH2 R140Q enzyme preferentially reduces α-KG to D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[1] The accumulation of 2-HG to millimolar concentrations in cancer cells competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2]

This compound: A Potent Inhibitor of 2-HG Production

This compound, also referred to as compound C6, is a macrocyclic derivative designed as a potent and selective inhibitor of the IDH2 R140Q mutant enzyme.[3] Its development was based on the structure of the known IDH2 inhibitor AG-221 (Enasidenib).[3]

Mechanism of Action

While the precise binding mode of this compound is detailed in its primary research publication, inhibitors of this class, including AG-221, are known to be allosteric inhibitors.[4] They bind to the dimer interface of the IDH2 enzyme, stabilizing it in an open, inactive conformation.[4] This prevents the conformational changes required for catalytic activity and subsequent production of 2-HG.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the IDH2 R140Q mutant has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.

InhibitorTargetIC50 (nM)Reference
This compound (C6)IDH2 R140Q6.1[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting 2-HG production.

Biochemical Assay: IDH2 R140Q Enzymatic Activity

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified IDH2 R140Q protein by monitoring the consumption of the cofactor NADPH.

Principle: The neomorphic activity of IDH2 R140Q consumes NADPH to reduce α-KG to 2-HG. The rate of NADPH consumption, which can be measured by the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent signal, is proportional to the enzyme's activity.

Materials:

  • Purified recombinant IDH2 R140Q enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA)

  • Diaphorase

  • Resazurin

  • 96-well microplate (black, for fluorescence)

  • Plate reader capable of measuring fluorescence (Ex/Em = 530-560 nm / 590 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, α-KG, diaphorase, and resazurin.

  • Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle) and a no-enzyme control.

  • Add the purified IDH2 R140Q enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding NADPH to all wells.

  • Immediately start monitoring the fluorescence signal at regular intervals for a set period (e.g., 30-60 minutes) using a plate reader.

  • Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Intracellular 2-Hydroxyglutarate (2-HG) Measurement

This assay quantifies the ability of this compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring the IDH2 R140Q mutation.

Principle: Cells expressing mutant IDH2 R140Q produce high levels of 2-HG. Treatment with an effective inhibitor like this compound will decrease the intracellular concentration of 2-HG. This reduction is typically measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cell line expressing IDH2 R140Q (e.g., TF-1 cells engineered to express IDH2 R140Q)

  • Cell culture medium and supplements

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-D-2HG)

  • LC-MS/MS system

Procedure:

  • Seed the IDH2 R140Q mutant cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). Include a DMSO vehicle control.

  • After the treatment period, aspirate the cell culture medium and wash the cells with ice-cold PBS.

  • Lyse the cells and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol in water) containing the internal standard.

  • Incubate the plates on ice or at -20°C to facilitate cell lysis and protein precipitation.

  • Scrape the cells and transfer the cell lysates to microcentrifuge tubes.

  • Centrifuge the lysates at high speed to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the samples using a validated LC-MS/MS method to quantify the levels of D-2-HG.[3][5]

  • Normalize the 2-HG levels to cell number or total protein concentration.

  • Determine the cellular IC50 value by plotting the percentage of 2-HG reduction against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Signaling_Pathway cluster_0 Mitochondrion cluster_1 Inhibition cluster_2 Downstream Effects Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH2 aKG->Isocitrate WT IDH2 (reductive) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate aKG_mut->TwoHG Mutant IDH2 R140Q (NADPH -> NADP+) Epigenetic_Dysregulation Epigenetic Dysregulation TwoHG->Epigenetic_Dysregulation Inhibitor This compound Inhibitor->aKG_mut Allosteric Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Fig. 1: Signaling pathway of mutant IDH2 R140Q and its inhibition.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, α-KG, Diaphorase, Resazurin) start->prepare_reagents add_inhibitor Add this compound (various concentrations) prepare_reagents->add_inhibitor add_enzyme Add IDH2 R140Q Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate start_reaction Initiate with NADPH incubate->start_reaction measure_fluorescence Measure Fluorescence (kinetic read) start_reaction->measure_fluorescence analyze_data Calculate Reaction Rates and Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Fig. 2: Workflow for the biochemical assay of IDH2 R140Q inhibition.

Cellular_Assay_Workflow start Start seed_cells Seed IDH2 R140Q Mutant Cells start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate harvest_cells Harvest and Wash Cells incubate->harvest_cells extract_metabolites Extract Metabolites (with internal standard) harvest_cells->extract_metabolites lcms_analysis LC-MS/MS Analysis of 2-HG extract_metabolites->lcms_analysis data_analysis Normalize 2-HG Levels and Determine Cellular IC50 lcms_analysis->data_analysis end End data_analysis->end

Fig. 3: Workflow for the cell-based 2-HG measurement assay.

Conclusion

This compound is a highly potent inhibitor of the mutant IDH2 R140Q enzyme, effectively reducing the production of the oncometabolite 2-HG. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this and similar inhibitors. The continued development of selective inhibitors against mutant IDH enzymes holds significant promise for the targeted therapy of cancers driven by these oncogenic mutations.

References

An In-depth Technical Guide to Idh2R140Q-IN-1: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Idh2R140Q-IN-1, a potent and selective inhibitor of the R140Q mutant of isocitrate dehydrogenase 2 (IDH2). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of cancer metabolism and the development of targeted therapeutics.

Chemical Structure and Properties

This compound, also identified as compound C6, is a small molecule inhibitor specifically targeting the neomorphic activity of the IDH2 R140Q mutant enzyme. The presence of this mutation is a known driver in several cancers, including acute myeloid leukemia (AML).[1][2]

Chemical Structure:

  • IUPAC Name: 6-(2,6-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-b]pyridazin-3-amine

  • CAS Number: 2469044-23-1[1][3][4][5][6]

  • Molecular Formula: C₂₂H₂₀F₆N₆[1][3][4][6]

  • Molecular Weight: 482.42 g/mol [1][3][6]

  • SMILES: FC(C1=CC=CC(C2=NC(NCCCCCC3)=NC(NC4=CC3=CC(C(F)(F)F)=C4)=N2)=N1)(F)F[1][3][6]

Physicochemical Properties: A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2469044-23-1[1][3][4][5][6]
Molecular Formula C₂₂H₂₀F₆N₆[1][3][4][6]
Molecular Weight 482.42 g/mol [1][3][6]
Appearance Solid-
Storage Store at -20°C-

Biological Activity and Mechanism of Action

The IDH2 R140Q mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[7] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that drive oncogenesis.[7]

This compound is a highly potent inhibitor of the IDH2 R140Q mutant enzyme.

Table 2: In Vitro Potency of this compound

ParameterValueReference
IC₅₀ (IDH2 R140Q) 6.1 nM[1][3][6]

By inhibiting the production of 2-HG, this compound can reverse the epigenetic blockade and induce differentiation in cancer cells harboring the IDH2 R140Q mutation.

Key Signaling Pathways

The accumulation of 2-HG due to the IDH2 R140Q mutation has been shown to impact several key signaling pathways implicated in cancer development and progression.

Signaling_Pathway IDH2 R140Q Signaling Cascade IDH2_R140Q IDH2 R140Q D2_HG D-2-Hydroxyglutarate IDH2_R140Q->D2_HG Converts STAT3_5 STAT3/5 Phosphorylation IDH2_R140Q->STAT3_5 Activates NF_kB NF-κB Signaling IDH2_R140Q->NF_kB Activates alpha_KG α-Ketoglutarate alpha_KG->D2_HG TET_enzymes TET Enzymes (DNA Demethylases) D2_HG->TET_enzymes Inhibits Histone_Demethylases Histone Demethylases D2_HG->Histone_Demethylases Inhibits DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Leads to Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to Epigenetic_Reprogramming Epigenetic Reprogramming DNA_Hypermethylation->Epigenetic_Reprogramming Histone_Hypermethylation->Epigenetic_Reprogramming Differentiation_Block Block in Cellular Differentiation Epigenetic_Reprogramming->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->IDH2_R140Q Inhibits

Caption: Signaling pathway initiated by the IDH2 R140Q mutation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IDH2 R140Q Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the recombinant IDH2 R140Q protein. The activity is determined by measuring the consumption of the cofactor NADPH, which can be monitored by fluorescence or absorbance.

Enzymatic_Assay_Workflow IDH2 R140Q Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - IDH2 R140Q Enzyme - α-Ketoglutarate (Substrate) - NADPH (Cofactor) - Assay Buffer - this compound (Inhibitor) start->prepare_reagents dispense_inhibitor Dispense this compound to 96-well plate prepare_reagents->dispense_inhibitor add_enzyme Add IDH2 R140Q Enzyme dispense_inhibitor->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate_cofactor Add α-KG and NADPH (Initiate Reaction) incubate1->add_substrate_cofactor incubate2 Incubate at 37°C add_substrate_cofactor->incubate2 measure_nadph Measure NADPH Consumption (Fluorescence/Absorbance) incubate2->measure_nadph analyze_data Analyze Data (Calculate IC₅₀) measure_nadph->analyze_data end End analyze_data->end

Caption: Workflow for the IDH2 R140Q enzymatic assay.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human IDH2 R140Q enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of α-ketoglutarate in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of diluted this compound or DMSO (vehicle control) to each well.

    • Add 20 µL of diluted IDH2 R140Q enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a solution containing α-ketoglutarate and NADPH.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular 2-HG Measurement by LC-MS/MS

This method quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture IDH2 R140Q-mutant cells (e.g., TF-1 erythroleukemia cells) under standard conditions.

    • Treat cells with various concentrations of this compound or DMSO for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a cold extraction solvent (e.g., 80:20 methanol:water) containing an internal standard (e.g., ¹³C₅-glutamate).

    • Centrifuge the lysate to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Separate metabolites using a suitable column (e.g., HILIC or C18) and gradient elution.

    • Mass Spectrometry: Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the peak area ratio of 2-HG to the internal standard.

    • Normalize the 2-HG levels to cell number or total protein concentration.

    • Determine the IC₅₀ for 2-HG reduction.

Histone Methylation Analysis by Western Blot

This protocol assesses the effect of this compound on global histone methylation levels, which are altered by the accumulation of 2-HG.

Protocol:

  • Cell Lysis and Histone Extraction:

    • Treat IDH2 R140Q-mutant cells with this compound.

    • Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 M H₂SO₄. Precipitate histones with trichloroacetic acid.

  • SDS-PAGE and Western Blotting:

    • Quantify the extracted histone protein concentration.

    • Separate histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) using a high-percentage acrylamide gel (e.g., 15%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for histone modifications of interest (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).

    • Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 loading control.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of the IDH2 R140Q mutation and for the preclinical evaluation of targeted therapies against cancers harboring this mutation. Its high potency and selectivity make it an ideal probe for elucidating the downstream effects of mutant IDH2 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the activity of this and other similar inhibitors.

References

Idh2R140Q-IN-1: A Potent and Selective Chemical Probe for Mutant IDH2 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q substitution, are a key driver in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML). This mutation confers a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation. The development of small molecule inhibitors that selectively target the mutant IDH2 enzyme represents a promising therapeutic strategy. Idh2R140Q-IN-1, also known as compound C6, has emerged as a potent and selective chemical probe for the IDH2 R140Q mutant. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the methodologies for its evaluation, and its mechanism of action.

Data Presentation

The following tables summarize the quantitative data for this compound and a reference compound, AG-221 (Enasidenib), derived from the primary literature.

Table 1: Biochemical Activity of this compound

CompoundTargetIC50 (nM)
This compound (C6) IDH2 R140Q 6.1
IDH2 R172K12.3
IDH2 WT>1000
IDH1 WT>1000
AG-221 (Enasidenib)IDH2 R140Q12.0
IDH2 R172K45.0
IDH2 WT>1000
IDH1 WT>1000

Table 2: Cellular Activity of this compound

CompoundCell LineAssayIC50 (nM)
This compound (C6) U87MG-IDH2 R140Q 2-HG Suppression 2.1
AG-221 (Enasidenib)U87MG-IDH2 R140Q2-HG Suppression25.0

Table 3: Pharmacokinetic Profile of this compound Mesylate Salt in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Tmax (h)4.00.08
Cmax (ng/mL)10011142
AUC (0-t) (ng·h/mL)125892468
Bioavailability (%)51.0-

Experimental Protocols

Biochemical IDH2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH2 enzyme.

  • Reagents and Materials:

    • Recombinant human IDH2 R140Q, IDH2 R172K, wild-type IDH2, and wild-type IDH1 enzymes.

    • α-ketoglutarate (α-KG) substrate.

    • NADPH cofactor.

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, and 2 mM DTT.

    • Test compound (this compound) dissolved in DMSO.

  • Procedure:

    • A reaction mixture is prepared containing the respective IDH enzyme and NADPH in the assay buffer.

    • The test compound is added to the reaction mixture at various concentrations and pre-incubated.

    • The enzymatic reaction is initiated by the addition of the α-KG substrate.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Suppression Assay

This assay quantifies the reduction of the oncometabolite 2-HG in cells expressing mutant IDH2 following treatment with an inhibitor.

  • Cell Line:

    • U87MG glioblastoma cells engineered to overexpress the IDH2 R140Q mutant.

  • Procedure:

    • U87MG-IDH2 R140Q cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound (this compound) for 48 hours.

    • After the incubation period, the cell culture medium is collected.

    • The concentration of 2-HG in the medium is determined using a 2-HG assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

    • IC50 values are determined by plotting the percentage of 2-HG inhibition against the compound concentration.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

  • Animals:

    • Male Sprague-Dawley rats.

  • Procedure:

    • Oral Administration: A cohort of rats is administered this compound mesylate salt orally via gavage at a dose of 10 mg/kg.

    • Intravenous Administration: Another cohort receives the compound intravenously via the tail vein at a dose of 2 mg/kg.

    • Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Plasma is separated by centrifugation.

    • The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic parameters, including Tmax, Cmax, AUC, and bioavailability, are calculated using appropriate software.

Mandatory Visualization

Mutant IDH2 Signaling Pathway

Mutant_IDH2_Signaling_Pathway Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT NADP+ -> NADPH alpha_KG α-Ketoglutarate IDH2_R140Q Mutant IDH2 (R140Q) alpha_KG->IDH2_R140Q NADPH -> NADP+ two_HG D-2-Hydroxyglutarate (Oncometabolite) TET_enzymes TET Enzymes two_HG->TET_enzymes Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases IDH2_WT->alpha_KG IDH2_R140Q->two_HG DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Differentiation_Block Block in Cellular Differentiation Altered_Gene_Expression->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->IDH2_R140Q Inhibition

Caption: The signaling pathway of mutant IDH2 R140Q leading to leukemogenesis.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Enzymatic Assay (IDH2 R140Q, R172K, WT; IDH1 WT) Start->Biochemical_Assay Cellular_Assay Cellular 2-HG Suppression Assay (U87MG-IDH2 R140Q) Start->Cellular_Assay Data_Analysis Data Analysis and Parameter Calculation Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis PK_Study In Vivo Pharmacokinetic Study (Rats) PK_Study->Data_Analysis Data_Analysis->PK_Study Proceed if potent and selective Results Results: - Potency (IC50) - Selectivity - Cellular Efficacy (IC50) - PK Profile (Tmax, Cmax, AUC, F%) Data_Analysis->Results

Caption: The experimental workflow for the evaluation of this compound.

Mechanism of Action: Allosteric Inhibition

Mechanism_of_Action IDH2_Dimer IDH2 R140Q Dimer Allosteric_Site Allosteric Site (Dimer Interface) IDH2_Dimer->Allosteric_Site Active_Site Active Site IDH2_Dimer->Active_Site Binding Binding Allosteric_Site->Binding Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->Binding Conformational_Change Conformational Change (Inhibition of Catalysis) Binding->Conformational_Change Conformational_Change->Active_Site

Caption: The allosteric inhibition mechanism of this compound.

Preclinical Evaluation of Idh2R140Q-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Idh2R140Q-IN-1, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The IDH2 R140Q mutation is a key driver in several cancers, including acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

The IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The R140Q mutation in IDH2 confers a new enzymatic activity, enabling the NADPH-dependent reduction of α-KG to D-2-HG.[1] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis.[2]

This compound, also identified as compound 36, is an orally active small molecule designed to selectively inhibit the IDH2 R140Q mutant enzyme. By blocking the production of D-2-HG, this compound aims to reverse the epigenetic blockade and induce the differentiation of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide comparative preclinical data for Enasidenib (AG-221), a well-characterized inhibitor of mutant IDH2.

Table 1: In Vitro Potency of this compound

CompoundAssay TypeTargetIC50 (nM)Reference
This compoundEnzymatic AssayIDH2 R140Q29[Wei Q, et al., 2023]
This compoundCellular AssayTF-1 (IDH2 R140Q)10[Wei Q, et al., 2023]
CP-17Enzymatic AssayIDH2 R140Q40.75[1][3]

Table 2: Preclinical Pharmacokinetics of IDH2 Inhibitors

Note: Specific pharmacokinetic data for this compound is not publicly available. The following data for Enasidenib (AG-221) in rats is provided as a representative example for a clinically approved IDH2 inhibitor.

CompoundSpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Enasidenib (AG-221)Rat10 mg/kgOral15504.02840058

Table 3: Preclinical In Vivo Efficacy of IDH2 Inhibitors

Note: Specific in vivo efficacy data for this compound is not publicly available. The following data for Enasidenib (AG-221) is provided as a representative example.

CompoundModelDosingEfficacy ReadoutResultReference
Enasidenib (AG-221)U87MG IDH2 R140Q Xenograft150 mg/kg BID, OralTumor 2-HG Reduction>90% reduction[4]
Enasidenib (AG-221)Primary Human AML Xenograft (IDH2 R140Q)100 mg/kg QD, OralSurvivalSignificant survival benefit[5]
Enasidenib (AG-221)Primary Human AML Xenograft (IDH2 R140Q)100 mg/kg QD, OralMyeloid DifferentiationIncreased expression of CD11b, CD14, CD15[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDH2 R140Q in Oncogenesis

The following diagram illustrates the central role of the IDH2 R140Q mutation in driving oncogenesis through the production of D-2-HG and its downstream effects on epigenetic regulation and cellular differentiation. Recent evidence also points to the activation of pro-survival signaling pathways such as STAT3/5 and NF-κB.

IDH2_R140Q_Signaling_Pathway cluster_citric_acid_cycle Citric Acid Cycle cluster_oncogenic_pathway Oncogenic Pathway cluster_epigenetic_dysregulation Epigenetic Dysregulation cluster_other_pathways Other Signaling Pathways cluster_therapeutic_intervention Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG IDH2 (WT) alpha_KG_mut α-Ketoglutarate D2HG D-2-Hydroxyglutarate alpha_KG_mut->D2HG IDH2 R140Q (Neomorphic Activity) TET_JmjC TET & JmjC Demethylases D2HG->TET_JmjC Inhibition STAT3_5 STAT3/5 Activation D2HG->STAT3_5 NFkB NF-κB Activation D2HG->NFkB Histone_DNA_Hypermethylation Histone & DNA Hypermethylation Differentiation_Block Block in Cellular Differentiation Histone_DNA_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis STAT3_5->Leukemogenesis NFkB->Leukemogenesis Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->D2HG Inhibition Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IDH2 R140Q vs WT) Cellular_Assay Cellular D-2-HG Assay (TF-1 IDH2 R140Q cells) Enzymatic_Assay->Cellular_Assay Lead Compound Selection Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cellular_Assay->Proliferation_Assay Differentiation_Assay Cellular Differentiation Assay (Flow Cytometry for markers) Cellular_Assay->Differentiation_Assay PK_Studies Pharmacokinetic Studies (Rodent models) Proliferation_Assay->PK_Studies Candidate for In Vivo Differentiation_Assay->PK_Studies Candidate for In Vivo PD_Studies Pharmacodynamic Studies (2-HG levels in plasma/tumor) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (AML Xenograft Models) PD_Studies->Efficacy_Studies

References

Methodological & Application

Application Notes and Protocols for Idh2R140Q-IN-1 Cell-Based Assays in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are significant drivers in a subset of Acute Myeloid Leukemia (AML). The mutant IDH2 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes and histone demethylases.[4][5][6] This leads to widespread epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block hematopoietic differentiation and promote leukemogenesis.[2][3][7]

Idh2R140Q-IN-1 is a representative potent and selective small-molecule inhibitor designed to target the IDH2 R140Q mutant protein. By inhibiting the production of 2-HG, these inhibitors can reverse the epigenetic blockade and induce differentiation of AML blasts.[3][7][8] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of IDH2 R140Q inhibitors using the human erythroleukemia cell line TF-1, engineered to express the IDH2 R140Q mutation. This cell line is a widely used model as it recapitulates the key molecular features of IDH2-mutant AML.[7][9]

Signaling Pathway and Mechanism of Action

The IDH2 R140Q mutation initiates a cascade of events that culminates in a block of cellular differentiation, a hallmark of AML. The inhibitor, this compound, acts by allosterically binding to the mutant IDH2 enzyme, preventing the production of 2-HG and thereby restoring normal epigenetic regulation and allowing for cellular differentiation.

Idh2R140Q_Pathway cluster_0 Mitochondrion Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG WT IDH2 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Mutant IDH2 R140Q (Neomorphic Activity) TET2 TET2 Dioxygenase D2HG->TET2 Histone_Demethylases Histone Demethylases (JmjC family) D2HG->Histone_Demethylases STAT_Activation Constitutive STAT3/5 Phosphorylation D2HG->STAT_Activation Leads to DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Inhibition Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Differentiation Block DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Proliferation Malignant Proliferation STAT_Activation->Proliferation Idh2_Inhibitor This compound Idh2_Inhibitor->aKG Inhibition

Caption: IDH2 R140Q signaling and inhibitor mechanism.

Experimental Workflow Overview

The evaluation of an IDH2 R140Q inhibitor typically follows a multi-assay approach to characterize its effects on the direct enzymatic target, cellular phenotype, and downstream signaling pathways.

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Culture TF-1 IDH2R140Q and TF-1 WT cells treat Treat cells with this compound (dose-response and time-course) start->treat assay_2hg 2-HG Quantification (LC-MS) treat->assay_2hg assay_viability Cell Viability (MTT Assay) treat->assay_viability assay_diff Erythroid Differentiation (Benzidine Staining) treat->assay_diff assay_western Downstream Signaling (Western Blot for p-STAT3) treat->assay_western data_analysis Data Analysis and Interpretation assay_2hg->data_analysis assay_viability->data_analysis assay_diff->data_analysis assay_western->data_analysis end End: Compound Efficacy Profile data_analysis->end

Caption: Workflow for inhibitor characterization.

Data Presentation: Summary of Expected Results

The following tables summarize typical quantitative data obtained from cell-based assays with potent IDH2 R140Q inhibitors like AGI-6780 and Enasidenib, which serve as benchmarks for this compound.

Table 1: Inhibitor Potency Against IDH2 R140Q

ParameterCell Line/EnzymeInhibitorValueReference(s)
Enzymatic IC₅₀ IDH2 R140Q HomodimerAGI-678023 nM[8][10]
IDH2 R140Q HomodimerCP-1740.75 nM (16h)[11]
Cellular 2-HG EC₅₀ TF-1 IDH2 R140QAGI-6780~20 nM[10]
TF-1 IDH2 R140QCP-17141.4 nM[12]
Cell Proliferation IC₅₀ TF-1 IDH2 R140QAGI-67801.1 µM[13]

Table 2: Cellular Effects of IDH2 R140Q Inhibition

AssayCell LineTreatmentExpected OutcomeReference(s)
Intracellular 2-HG TF-1 IDH2 R140QVehicle (DMSO)High (µM range)[12]
TF-1 IDH2 R140QIDH2R140Q Inhibitor>90% reduction[8][10]
Erythroid Differentiation TF-1 IDH2 R140QVehicle + EPOLow % Benzidine-positive cells[12]
TF-1 IDH2 R140QInhibitor + EPOSignificant increase in Benzidine-positive cells[1][12]
p-STAT3 (Tyr705) Levels TF-1 IDH2 R140QVehicleConstitutively high[13][14]
TF-1 IDH2 R140QIDH2R140Q InhibitorSignificant decrease[13]
Histone Methylation TF-1 IDH2 R140QVehicleHypermethylated (e.g., H3K9)[2][7]
TF-1 IDH2 R140QIDH2R140Q InhibitorReversal of hypermethylation[7]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • TF-1 (Human erythroleukemia, IDH2 wild-type) (ATCC® CRL-2003™)

    • TF-1 IDH2 R140Q (Isogenic knock-in or retrovirally transduced) (e.g., ATCC® CRL-2003IG™)[9]

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

Intracellular 2-HG Quantification by LC-MS

This assay directly measures the oncometabolite product of the mutant IDH2 enzyme.

  • Materials:

    • 80:20 Methanol:Water (pre-chilled to -80°C)

    • LC-MS grade water, methanol, and acetonitrile

    • Stable isotope-labeled internal standard (e.g., D-2-HG-d4)

  • Procedure:

    • Seed 1-2 x 10⁶ TF-1 IDH2 R140Q and TF-1 WT cells in a 6-well plate and treat with this compound or vehicle (e.g., 0.1% DMSO) for 48-72 hours.

    • Harvest cells by centrifugation (300 x g, 5 min, 4°C).

    • Quickly wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.

    • Aspirate the supernatant completely. Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

    • Incubate at -80°C for 30 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (metabolite extract) to a new tube and dry using a speed vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of LC-MS grade water for analysis.

    • Analyze samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with a suitable chiral column to separate D- and L-2-HG enantiomers.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Seed TF-1 IDH2 R140Q cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

    • Add serial dilutions of this compound (e.g., from 0.01 µM to 30 µM) to the wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Erythroid Differentiation (Benzidine Staining) Assay

This assay measures hemoglobin production, a key marker of erythroid differentiation, which is blocked by the IDH2 R140Q mutation and restored by its inhibition.

  • Materials:

    • Recombinant human Erythropoietin (EPO)

    • Benzidine solution: 0.2% benzidine dihydrochloride in 0.5 M acetic acid (Caution: Benzidine is a carcinogen. Handle with appropriate safety precautions. Tetramethylbenzidine (TMB) can be used as a safer alternative).[2][12][15]

    • 30% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Wash TF-1 IDH2 R140Q cells to remove GM-CSF and resuspend in culture medium containing a low concentration of FBS (e.g., 2%) and EPO (e.g., 5-10 U/mL) to induce differentiation.

    • Seed cells in a 24-well plate and treat with various concentrations of this compound or vehicle control.

    • Incubate for 5-7 days, adding fresh inhibitor and media as needed.

    • Prepare the staining solution immediately before use: add ~5 µL of 30% H₂O₂ per 1 mL of benzidine solution.[2]

    • Mix a small volume of cell suspension (e.g., 50 µL) with an equal volume of the staining solution on a microscope slide or in a tube.

    • Incubate for 2-5 minutes at room temperature.

    • Count the number of blue-colored (hemoglobin-positive) cells and total cells using a hemocytometer under a light microscope.

    • Calculate the percentage of benzidine-positive cells. An increase in this percentage indicates induced differentiation.

Western Blot for Phospho-STAT3

This assay evaluates the effect of the inhibitor on downstream signaling pathways implicated in the proliferation of IDH2-mutant cells.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies:

      • Rabbit anti-Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9131, 1:1000 dilution)[16]

      • Mouse anti-STAT3 (Total) (e.g., Cell Signaling Technology #9139, 1:1000 dilution)

      • Mouse anti-β-Actin (Loading control, 1:5000 dilution)

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

    • ECL Western Blotting Substrate

  • Procedure:

    • Treat 2-5 x 10⁶ TF-1 IDH2 R140Q cells with this compound or vehicle for 24-48 hours.

    • Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 20-30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 10% Tris-glycine gel) and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.[9][17]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total STAT3 and β-Actin to ensure equal loading and to determine the relative phosphorylation level.

References

Application Notes and Protocols for Idh2R140Q-IN-1: In Vitro and In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, are significant drivers in various cancers, including acute myeloid leukemia (AML). The neomorphic activity of the mutant IDH2 R140Q enzyme leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation.[1][3]

Idh2R140Q-IN-1 is a potent and selective allosteric inhibitor of the IDH2 R140Q mutant enzyme. It binds to the dimer interface, locking the enzyme in an inactive conformation and preventing the production of 2-HG.[4] This, in turn, reverses the epigenetic blockade and induces differentiation of cancer cells. These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound.

Mechanism of Action: Signaling Pathway

The IDH2 R140Q mutation alters the enzyme's function, leading to the downstream effects illustrated below. This compound acts by directly inhibiting the mutant enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.

IDH2_R140Q_Pathway cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT NADP+ to NADPH aKG α-Ketoglutarate (α-KG) IDH2_R140Q Mutant IDH2 R140Q aKG->IDH2_R140Q NADPH to NADP+ TET_JmjC α-KG-Dependent Dioxygenases (e.g., TET, JmjC) aKG->TET_JmjC Activation IDH2_WT->aKG Two_HG D-2-Hydroxyglutarate (2-HG) IDH2_R140Q->Two_HG Two_HG->TET_JmjC Inhibition Histone_DNA_Hypermethylation Histone & DNA Hypermethylation STAT3_5 STAT3/5 Activation Two_HG->STAT3_5 Upregulation Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->IDH2_R140Q Inhibition Normal_Methylation Normal Histone & DNA Methylation TET_JmjC->Normal_Methylation Differentiation_Block Block in Cellular Differentiation Histone_DNA_Hypermethylation->Differentiation_Block Cell_Differentiation Cellular Differentiation Normal_Methylation->Cell_Differentiation Cytokine_Independent_Proliferation Cytokine-Independent Proliferation STAT3_5->Cytokine_Independent_Proliferation

Caption: IDH2 R140Q signaling pathway and point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vitro and in vivo experiments with a selective IDH2 R140Q inhibitor.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameterPotency (IC₅₀)Reference Compound (CP-17)
Enzymatic AssayRecombinant IDH2 R140QEnzyme Inhibition~29-41 nM40.75 nM[5][6]
Cellular AssayTF-1 (IDH2 R140Q)Intracellular 2-HG Reduction~10-141 nM141.4 nM[5][7]
Cellular AssayTF-1 (IDH2 R140Q)Proliferation InhibitionDependent on cell context-
Cellular AssayTF-1 (IDH2 R140Q)Induction of Differentiation (CD11b+)Concentration-dependent increase-

Table 2: In Vivo Pharmacodynamic and Efficacy Endpoints

Animal ModelTreatment Group2-HG Reduction (Tumor/Plasma)Myeloid Differentiation Markers (CD11b, CD14)Survival Benefit
TF-1 XenograftVehicleBaselineLow-
TF-1 XenograftThis compound>90% suppressionSignificant IncreaseSignificant Increase
PDX ModelVehicleBaselineLow-
PDX ModelThis compoundDose-dependent reductionSignificant IncreaseSignificant Increase[8]

Experimental Protocols

In Vitro Protocols

1. IDH2 R140Q Enzymatic Activity Assay

This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant IDH2 R140Q by monitoring the consumption of NADPH, which results in a decrease in fluorescence.

  • Materials:

    • Recombinant human IDH2 R140Q enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • NADPH

    • α-ketoglutarate (α-KG)

    • This compound (serial dilutions)

    • 96-well black microplate

    • Plate reader with fluorescence capabilities (Ex/Em = 340/460 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

    • Add 25 µL of a solution containing the IDH2 R140Q enzyme and NADPH to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of α-KG solution to each well.

    • Immediately measure the fluorescence at 340 nm excitation and 460 nm emission every minute for 30-60 minutes.

    • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

Enzymatic_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Inhibitor/Vehicle to 96-well plate A->B C Add IDH2 R140Q Enzyme and NADPH B->C D Incubate at RT C->D E Add α-KG to Initiate Reaction D->E F Measure Fluorescence (Ex/Em = 340/460 nm) E->F G Calculate Rate of NADPH Consumption F->G H Determine IC₅₀ G->H

Caption: Workflow for the IDH2 R140Q enzymatic activity assay.

2. Cellular 2-HG Measurement by LC-MS/MS

This protocol quantifies the intracellular levels of 2-HG in TF-1 cells expressing IDH2 R140Q following treatment with this compound.

  • Materials:

    • TF-1 (IDH2 R140Q) and TF-1 (wild-type) cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS and GM-CSF)

    • This compound (various concentrations)

    • 80% methanol

    • Internal standard (e.g., ¹³C₅-2-HG)

    • LC-MS/MS system

  • Procedure:

    • Seed TF-1 (IDH2 R140Q) and TF-1 (WT) cells in 12-well plates at a density of 5 x 10⁴ cells/mL.[5]

    • Treat the cells with various concentrations of this compound or vehicle control for 72 hours.

    • Harvest the cells and count them.

    • Lyse a known number of cells (e.g., 1 x 10⁶) with 100 µL of ice-cold 80% methanol containing the internal standard.[5]

    • Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the protein.[5]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify 2-HG levels.

    • Normalize the 2-HG levels to the cell number.

    • Calculate the IC₅₀ for 2-HG reduction.

3. Cellular Differentiation Assay

This assay assesses the ability of this compound to induce myeloid differentiation in TF-1 (IDH2 R140Q) cells.

  • Materials:

    • TF-1 (IDH2 R140Q) cells

    • Cell culture medium

    • This compound

    • Erythropoietin (EPO) as a differentiation-inducing agent[7]

    • Flow cytometer

    • Antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

  • Procedure:

    • Seed TF-1 (IDH2 R140Q) cells in culture plates.

    • Treat the cells with this compound or vehicle control in the presence of EPO (e.g., 50 ng/mL) for 7 days.[7]

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorescently labeled antibodies against CD11b and CD14.

    • Analyze the cells by flow cytometry to determine the percentage of cells expressing the differentiation markers.

    • Observe morphological changes consistent with differentiation (e.g., increased cell size and granularity) using microscopy.

4. Histone Methylation Analysis by Western Blot

This protocol evaluates the effect of this compound on global histone methylation levels.

  • Materials:

    • TF-1 (IDH2 R140Q) cells

    • This compound

    • Histone extraction buffer

    • SDS-PAGE gels (high percentage, e.g., 15%)

    • Nitrocellulose or PVDF membrane (0.2 µm pore size)[9][10]

    • Primary antibodies against specific histone methylation marks (e.g., H3K9me3, H3K27me3) and total histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat TF-1 (IDH2 R140Q) cells with this compound or vehicle for a specified period (e.g., 4-7 days).

    • Extract histones from the cells using an appropriate protocol (e.g., acid extraction).

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.[10]

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal.

In Vivo Protocol

1. Subcutaneous Xenograft Model in Immunodeficient Mice

This protocol describes the evaluation of this compound in a subcutaneous TF-1 (IDH2 R140Q) xenograft model.

  • Animals:

    • Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old

  • Procedure:

    • Cell Implantation:

      • Harvest TF-1 (IDH2 R140Q) cells during the exponential growth phase.

      • Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio).

      • Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.

    • Tumor Growth Monitoring and Randomization:

      • Monitor tumor growth by caliper measurements at least twice a week.

      • Calculate tumor volume using the formula: (Length x Width²)/2.

      • When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels).

    • Drug Administration:

      • Administer this compound and vehicle via the appropriate route (e.g., oral gavage) at the predetermined schedule (e.g., once or twice daily).

    • Efficacy and Pharmacodynamic Assessments:

      • Continue to monitor tumor volume and body weight.

      • At specified time points, collect blood samples for pharmacokinetic analysis and plasma 2-HG measurement.

      • At the end of the study, euthanize the mice and collect tumors for 2-HG analysis and immunohistochemical analysis of differentiation markers.

    • Endpoints:

      • Primary endpoint: Tumor growth inhibition.

      • Secondary endpoints: Survival, body weight changes, and pharmacodynamic marker modulation (2-HG levels).

InVivo_Workflow A Implant TF-1 (IDH2 R140Q) cells subcutaneously in mice B Monitor Tumor Growth A->B C Randomize mice when tumors reach 150-200 mm³ B->C D Administer this compound or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E F Collect Blood and Tumor Samples for PD Analysis E->F G Assess Tumor Growth Inhibition and Survival E->G

Caption: Workflow for the in vivo subcutaneous xenograft study.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound. The detailed protocols for in vitro and in vivo experiments will enable researchers to robustly assess the potency, mechanism of action, and therapeutic potential of this targeted inhibitor. The quantitative data and visual workflows are intended to facilitate experimental design and data interpretation in the development of novel therapies for IDH2 R140Q-mutant cancers.

References

Application Notes and Protocols for Idh2R140Q-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idh2R140Q-IN-1 is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant, a key driver in certain cancers, particularly acute myeloid leukemia (AML).[1] This neomorphic mutation leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This results in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[2] this compound, identified as compound C6 in the work by Che J, et al., demonstrates significant potential in reversing these effects and inducing differentiation in cancer cells.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound in commonly used laboratory solvents is summarized below. It is crucial to use high-quality, anhydrous solvents to ensure optimal solubility and stability of the compound.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 45 mg/mLHygroscopic DMSO can affect solubility; use a fresh, unopened bottle for best results.[4]
Ethanol Not explicitly provided. General recommendation is to test solubility empirically.
Phosphate-Buffered Saline (PBS) InsolubleDirect dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.
Cell Culture Medium Insoluble (direct dissolution)Must be diluted from a concentrated stock solution (e.g., in DMSO).

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to two years.[4]

Treatment of Cells in Culture with this compound

This protocol outlines the steps for treating adherent or suspension cells with this compound. The example provided is for treating TF-1 (erythroleukemia) cells, a common model for studying IDH2 mutations.

Materials:

  • Cultured cells (e.g., TF-1 cells expressing IDH2 R140Q)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in a sterile culture vessel. For TF-1 cells, a typical density is between 2.5 x 10^5 and 5 x 10^5 cells/mL.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the inhibitor) should always be included in the experimental design.

  • Cell Treatment:

    • For adherent cells, remove the existing medium and replace it with the medium containing the desired concentration of this compound.

    • For suspension cells, add the appropriate volume of the prepared working solution directly to the cell suspension in the culture vessel.

  • Incubation: Incubate the cells for the desired treatment duration under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific experimental endpoint (e.g., 2-HG measurement, differentiation assays, apoptosis analysis).

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as measurement of intracellular D-2-HG levels, assessment of cell differentiation markers, or analysis of cell viability and apoptosis.

Visualizations

Signaling Pathway of IDH2 R140Q and Inhibition by this compound

IDH2_R140Q_Pathway cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate IDH2_WT Wild-type IDH2 Isocitrate->IDH2_WT NADP+ to NADPH alpha_KG α-Ketoglutarate IDH2_R140Q Mutant IDH2 R140Q alpha_KG->IDH2_R140Q NADPH to NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) TET2 TET2 D2HG->TET2 Inhibition Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases Inhibition IDH2_WT->alpha_KG IDH2_R140Q->D2HG Idh2_IN_1 This compound Idh2_IN_1->IDH2_R140Q Inhibition DNA_Hypermethylation DNA Hypermethylation Histone_Hypermethylation Histone Hypermethylation Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Mechanism of IDH2 R140Q and its inhibition.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_analysis Downstream Analysis A Prepare 10 mM this compound Stock Solution in DMSO C Prepare working concentrations of This compound in culture medium A->C B Seed TF-1 (IDH2 R140Q) cells in culture plates D Treat cells with this compound and vehicle control (DMSO) B->D C->D E Incubate for desired duration (e.g., 24, 48, 72 hours) D->E F Harvest cells for analysis E->F G Measure intracellular D-2-HG levels (LC-MS) F->G H Assess cell differentiation (Flow Cytometry for markers like CD11b) F->H I Determine cell viability (e.g., MTT assay) F->I

Caption: Workflow for this compound cell treatment.

References

Application Notes and Protocols for Idh2R140Q-IN-1 in the TF-1 Erythroleukemia Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML). The R140Q mutation in IDH2 confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET2 and histone demethylases, resulting in epigenetic dysregulation, a block in cellular differentiation, and promotion of leukemogenesis.[1]

The human erythroleukemia cell line, TF-1, engineered to express the IDH2 R140Q mutation (TF-1 IDH2 R140Q), serves as a critical in vitro model for studying the downstream effects of this mutation and for the evaluation of potential therapeutic inhibitors. These cells exhibit cytokine-independent proliferation and a block in erythropoietin (EPO)-induced differentiation.[2]

Idh2R140Q-IN-1 is a potent and selective inhibitor of the IDH2 R140Q mutant enzyme. This document provides detailed application notes and protocols for the use of this compound in the TF-1 erythroleukemia cell line for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound allosterically inhibits the IDH2 R140Q mutant enzyme, preventing the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal epigenetic regulation. In TF-1 IDH2 R140Q cells, this manifests as a reversal of the differentiation block and a reduction in cytokine-independent proliferation. A key downstream signaling pathway affected is the constitutive activation of STAT3 and STAT5, which is suppressed by IDH2 R140Q inhibition.[2][3]

Quantitative Data

The following tables summarize the quantitative data for this compound and a structurally related inhibitor, CP-17, in relevant assays.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 (IDH2 R140Q enzyme)6.1 nM[4]

Table 2: In Vitro and Cellular Activity of CP-17 (a selective IDH2 R140Q inhibitor)

ParameterCell LineValueReference
IC50 (IDH2 R140Q enzyme)-40.75 nM[3]
IC50 (Intracellular D-2-HG Production)TF-1 (IDH2/R140Q)141.4 nM[3]
Effect on Cell Proliferation (3 µM)TF-1 (IDH2/R140Q)Significant inhibition of GM-CSF-independent growth[3]
Effect on Cell Proliferation (3 µM)TF-1 (WT)No obvious effect[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDH2 R140Q in TF-1 Cells

IDH2_R140Q_Signaling cluster_0 IDH2 R140Q Mutant Cell IDH2_R140Q IDH2 R140Q two_HG D-2-Hydroxyglutarate IDH2_R140Q->two_HG Produces Cytokine_Signaling Autocrine Cytokine (GM-CSF, LIF, OSM) IDH2_R140Q->Cytokine_Signaling Upregulates alpha_KG α-Ketoglutarate alpha_KG->IDH2_R140Q TET2 TET2 two_HG->TET2 Inhibits Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits Hypermethylation DNA/Histone Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block STAT3_5 STAT3/5 Phosphorylation Cytokine_Signaling->STAT3_5 Activates Proliferation Cytokine-Independent Proliferation STAT3_5->Proliferation Idh2_Inhibitor This compound Idh2_Inhibitor->IDH2_R140Q Inhibits

Caption: Signaling cascade initiated by the IDH2 R140Q mutation in TF-1 cells.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_assays Cellular Assays start Start: Culture TF-1 IDH2 R140Q cells treat Treat cells with this compound (various concentrations and time points) start->treat mtt MTT Assay (Cell Viability/Proliferation) treat->mtt hg_measure LC-MS for 2-HG (Target Engagement) treat->hg_measure western Western Blot (p-STAT3/5, Histone Marks) treat->western diff Differentiation Assay (EPO-induced, morphology) treat->diff analyze Data Analysis and Interpretation mtt->analyze hg_measure->analyze western->analyze diff->analyze

Caption: Workflow for assessing the efficacy of this compound in TF-1 cells.

Experimental Protocols

Cell Culture
  • Cell Line: TF-1 IDH2 R140Q mutant isogenic cell line.

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For experiments evaluating cytokine-independent growth, cells should be washed to remove GM-CSF and cultured in the above media lacking GM-CSF.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[5][6][7]

  • Cell Seeding: Seed TF-1 IDH2 R140Q cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium (with or without GM-CSF, depending on the experimental design).

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Intracellular D-2-Hydroxyglutarate (2-HG) Measurement by LC-MS

This protocol provides a general workflow for 2-HG measurement.[8][9][10][11]

  • Cell Harvesting and Lysis:

    • Plate TF-1 IDH2 R140Q cells and treat with this compound for the desired time.

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in 100 µL of 80% methanol.

  • Sample Preparation:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Use a chiral column to separate D- and L-2-HG enantiomers.

    • Employ a suitable mobile phase gradient.

    • Detect 2-HG levels using a mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Quantify D-2-HG levels by comparing to a standard curve of known D-2-HG concentrations.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is a standard western blotting procedure optimized for phosphoproteins.[2][12][13][14]

  • Cell Lysis:

    • After treatment with this compound, harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • For loading controls, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like β-actin or GAPDH.

EPO-Induced Differentiation Assay
  • Cell Preparation: Wash TF-1 IDH2 R140Q cells three times with PBS to remove any residual GM-CSF.

  • Treatment: Resuspend cells in culture medium without GM-CSF but containing 50 ng/mL of erythropoietin (EPO). Add this compound at various concentrations.

  • Incubation: Culture the cells for 7 days.

  • Analysis: Assess cellular differentiation by observing morphological changes (e.g., cell size, nuclear condensation) under a microscope. Further analysis can be performed by staining for hemoglobin (e.g., benzidine staining) or by flow cytometry for erythroid markers.

Troubleshooting

  • High background in Western Blots: Ensure the use of BSA for blocking when detecting phosphoproteins, as milk can contain phosphoproteins that interfere with the assay. Increase the number and duration of wash steps.

  • Variability in MTT Assay: Ensure uniform cell seeding and proper mixing of the formazan crystals before reading the absorbance.

  • Low 2-HG Signal: Ensure efficient cell lysis and extraction. Check the sensitivity and calibration of the LC-MS instrument.

  • No effect of the inhibitor: Verify the activity of the compound. Ensure the correct concentration range is being tested. Confirm the presence of the IDH2 R140Q mutation in the cell line.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of the IDH2 R140Q mutation and for the preclinical evaluation of targeted therapies for IDH2-mutant cancers. The protocols and data presented here provide a framework for utilizing this inhibitor in the TF-1 erythroleukemia cell line model. Proper experimental design and execution are crucial for obtaining reliable and reproducible results.

References

Application Notes: Assessing Apoptosis Induced by Idh2R140Q-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, are a common feature in several cancers, including acute myeloid leukemia (AML).[1][2][3] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET family enzymes, causing widespread epigenetic changes, including DNA and histone hypermethylation.[4][5] This dysregulation blocks cellular differentiation and promotes resistance to apoptosis, contributing to leukemogenesis.[1][3][4]

Idh2R140Q-IN-1 is a potent and selective small-molecule inhibitor designed to target the mutant IDH2 R140Q enzyme. By blocking the production of 2-HG, the inhibitor aims to reverse the epigenetic blockade, restore normal cellular differentiation, and induce apoptosis in cancer cells.[1][4] These application notes provide a comprehensive set of protocols for researchers to assess the pro-apoptotic effects of this compound in cancer cell lines harboring the IDH2 R140Q mutation.

Mechanism of Action: From IDH2 R140Q Inhibition to Apoptosis

The primary mechanism of this compound is the specific inhibition of the mutant IDH2 R140Q enzyme, which leads to a significant reduction in intracellular 2-HG levels. This restores the activity of α-KG-dependent dioxygenases, reversing the hypermethylation phenotype associated with the mutation. The subsequent changes in gene expression lift the block on cellular differentiation and reactivate intrinsic apoptotic pathways.[4][6] Key downstream effects include the modulation of anti-apoptotic proteins like Bcl-xL and the activation of executioner caspases, leading to programmed cell death.[1][7]

cluster_0 IDH2 R140Q Pathophysiology cluster_1 Therapeutic Intervention IDH2_mut IDH2 R140Q Mutant Enzyme HG2 2-Hydroxyglutarate (Oncometabolite) IDH2_mut->HG2 converts aKG α-Ketoglutarate aKG->IDH2_mut TET2 α-KG-Dependent Dioxygenases (e.g., TET2) HG2->TET2 inhibits Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation prevents DiffBlock Differentiation Block Hypermethylation->DiffBlock causes ApoptosisRes Apoptosis Resistance DiffBlock->ApoptosisRes leads to Apoptosis Apoptosis Induction ApoptosisRes->Apoptosis reversed to Inhibitor This compound Inhibitor->IDH2_mut inhibits

Caption: Signaling pathway of IDH2 R140Q and inhibitor-induced apoptosis.

Experimental Protocols

General Workflow for Apoptosis Assessment

A multi-parametric approach is recommended to robustly assess apoptosis. The following workflow outlines the key steps from cell treatment to data analysis, employing complementary assays to measure different stages and markers of apoptosis.

cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays start Culture IDH2 R140Q Mutant Cancer Cells (e.g., TF-1 R140Q) treat Treat cells with this compound (and vehicle control) for 24-72h start->treat harvest Harvest and Count Cells treat->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow aliquot 1 caspase Caspase-Glo 3/7 Assay (Luminescence) harvest->caspase aliquot 2 wb Western Blot Analysis (Protein Expression) harvest->wb aliquot 3 analysis Data Analysis and Comparison flow->analysis caspase->analysis wb->analysis

References

Application Notes and Protocols: Western Blot Analysis of Histone Methylation in Response to IDH2 R140Q Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of IDH2 R140Q inhibitors on histone methylation. The protocols and data presented herein focus on the impact of small molecule inhibitors on the epigenetic landscape altered by the oncogenic IDH2 R140Q mutation. While the specific inhibitor "Idh2R140Q-IN-1" is not detailed in existing literature, this document utilizes data from well-characterized and potent IDH2 R140Q inhibitors, such as AGI-6780 and CP-17, which serve as exemplary agents for this application.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q substitution, are frequently observed in various cancers, including acute myeloid leukemia (AML).[1][2][3][4] This neomorphic mutation endows the enzyme with the ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including Jumonji-C (JmjC) domain-containing histone demethylases.[1][5] This inhibition leads to the hypermethylation of histones at specific lysine residues, such as H3K4, H3K9, H3K27, and H3K36, which in turn alters gene expression, blocks cellular differentiation, and contributes to tumorigenesis.[1][2][5]

Small molecule inhibitors targeting the mutant IDH2 R140Q enzyme have been developed to reverse these epigenetic alterations. These inhibitors bind to an allosteric site at the dimer interface of the mutant enzyme, locking it in an open, inactive conformation.[4][6] This prevents the production of 2-HG, thereby restoring the activity of histone demethylases and reducing global histone methylation levels. Western blotting is a fundamental and widely used technique to assess the efficacy of these inhibitors by quantifying the changes in specific histone methylation marks.[7][8][9]

Signaling Pathway of IDH2 R140Q and Inhibition

The signaling cascade initiated by the IDH2 R140Q mutation and the mechanism of its inhibition are depicted below.

IDH2_Pathway cluster_0 Normal Cell cluster_1 IDH2 R140Q Mutant Cell cluster_2 Treated Mutant Cell aKG α-Ketoglutarate JmjC Histone Demethylases (JmjC domain) aKG->JmjC Cofactor WT_IDH2 Wild-Type IDH2 WT_IDH2->aKG Isocitrate Isocitrate Isocitrate->WT_IDH2 Histone_Normal Normal Histone Methylation JmjC->Histone_Normal Demethylation Gene_Expression_Normal Normal Gene Expression & Differentiation Histone_Normal->Gene_Expression_Normal aKG_mut α-Ketoglutarate Mutant_IDH2 Mutant IDH2 R140Q aKG_mut->Mutant_IDH2 Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH2->Two_HG Neomorphic Activity JmjC_inhibited Inhibited Histone Demethylases Two_HG->JmjC_inhibited Inhibition Histone_Hypermethylation Histone Hypermethylation JmjC_inhibited->Histone_Hypermethylation Reduced Demethylation Blocked_Differentiation Blocked Differentiation & Tumorigenesis Histone_Hypermethylation->Blocked_Differentiation Mutant_IDH2_inhibited Inhibited Mutant IDH2 R140Q Inhibitor This compound (e.g., AGI-6780, CP-17) Inhibitor->Mutant_IDH2_inhibited Restored_JmjC Restored Histone Demethylase Activity Restored_Histone Restored Histone Methylation Restored_JmjC->Restored_Histone Demethylation Restored_Differentiation Restored Differentiation Restored_Histone->Restored_Differentiation

Caption: IDH2 R140Q signaling and inhibition.

Quantitative Data Presentation

The following tables summarize the quantitative effects of IDH2 R140Q inhibitors on histone methylation levels as determined by Western blot analysis. The data is derived from studies on the TF-1 erythroleukemia cell line expressing the IDH2 R140Q mutation.

Table 1: Effect of AGI-6780 on Histone Methylation in TF-1 IDH2 R140Q Cells

Histone MarkTreatment GroupFold Change vs. Untreated MutantReference
H3K4me3Untreated WTLower[1][2]
Untreated R140Q1.0 (Baseline)[1][2]
R140Q + AGI-6780 (250 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (500 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (1000 nM, 7 days)Near WT levels[1][2]
H3K9me3Untreated WTLower[1][2]
Untreated R140Q1.0 (Baseline)[1][2]
R140Q + AGI-6780 (250 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (500 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (1000 nM, 7 days)Near WT levels[1][2]
H3K27me3Untreated WTLower[1][2]
Untreated R140Q1.0 (Baseline)[1][2]
R140Q + AGI-6780 (250 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (500 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (1000 nM, 7 days)Near WT levels[1][2]
H3K36me3Untreated WTLower[1][2]
Untreated R140Q1.0 (Baseline)[1][2]
R140Q + AGI-6780 (250 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (500 nM, 7 days)Dose-dependent decrease[1][2]
R140Q + AGI-6780 (1000 nM, 7 days)Near WT levels[1][2]

Table 2: Effect of CP-17 on Histone Methylation in TF-1 IDH2 R140Q Cells

Histone MarkTreatment GroupObservationReference
H3K4me3Untreated WTLow levels[5][6]
Untreated R140QHigh levels[5][6]
R140Q + CP-17 (1 µM, 7 days)Decreased levels[5][6]
R140Q + CP-17 (3 µM, 7 days)Further decreased levels[5][6]
H3K9me3Untreated WTLow levels[5][6]
Untreated R140QHigh levels[5][6]
R140Q + CP-17 (1 µM, 7 days)Decreased levels[5][6]
R140Q + CP-17 (3 µM, 7 days)Further decreased levels[5][6]
H3K27me3Untreated WTLow levels[5][6]
Untreated R140QHigh levels[5][6]
R140Q + CP-17 (1 µM, 7 days)Decreased levels[5][6]
R140Q + CP-17 (3 µM, 7 days)Further decreased levels[5][6]

Experimental Protocols

A detailed protocol for the analysis of histone methylation by Western blot is provided below. This protocol is a compilation of best practices from several sources.[1][7][8][10][11]

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture (e.g., TF-1 IDH2 R140Q) treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest extraction Histone Extraction (Acid Extraction Method) harvest->extraction quantification Protein Quantification (e.g., Bradford Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-H3K9me3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Western blot workflow for histone methylation.

I. Cell Culture and Treatment
  • Culture TF-1 cells expressing either wild-type IDH2 or the IDH2 R140Q mutant in appropriate media supplemented with growth factors.

  • Treat the IDH2 R140Q expressing cells with the desired concentrations of this compound (e.g., 0.1 µM to 3 µM) for a specified duration (e.g., 7 days). Include a vehicle-treated control (e.g., DMSO).

II. Histone Extraction (Acid Extraction Method)
  • Harvest approximately 1 x 107 cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[10]

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% NaN3) per 107 cells.[8]

  • Lyse the cells by incubating on ice for 10 minutes with gentle stirring.

  • Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[10]

  • Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or H2SO4.

  • Incubate overnight at 4°C with gentle rotation to extract the histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the histones to a new tube.

  • Neutralize the acid by adding 1/10 volume of 2 M NaOH.

  • Quantify the protein concentration using a Bradford or BCA assay.

III. SDS-PAGE and Western Blotting
  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 10-20 µg) per lane on a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.22 µm membrane is recommended.[7]

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-total Histone H3) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

IV. Data Analysis
  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the histone modification signal to the intensity of the total histone H3 signal for each sample to account for loading differences.

  • Calculate the fold change in histone methylation relative to the untreated control.

Conclusion

Western blot analysis is a powerful and accessible method to investigate the reversal of histone hypermethylation by IDH2 R140Q inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to evaluate the epigenetic effects of novel therapeutic agents targeting mutant IDH2. The observed decrease in specific histone methylation marks upon inhibitor treatment serves as a key pharmacodynamic biomarker for assessing the efficacy of these targeted therapies.

References

Application Notes and Protocols: Enasidenib (IDH2-R140Q-IN-1) in Combination with other AML Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are a recurrent genetic abnormality in acute myeloid leukemia (AML). This mutation leads to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET family enzymes. The resulting epigenetic dysregulation, characterized by DNA and histone hypermethylation, blocks myeloid differentiation and contributes to leukemogenesis.

Enasidenib (formerly AG-221), a selective, oral, small-molecule inhibitor of the mutant IDH2 enzyme, has been developed to target this pathway. By binding to the allosteric site of the mutant IDH2 protein, enasidenib inhibits the production of 2-HG, thereby restoring normal myeloid differentiation. While enasidenib monotherapy has shown clinical activity in relapsed or refractory IDH2-mutant AML, combination strategies are being actively explored to improve response rates and overcome resistance.

These application notes provide a summary of preclinical and clinical data on the combination of enasidenib with other key AML therapies: the BCL-2 inhibitor venetoclax, the hypomethylating agent azacitidine, and the FLT3 inhibitor gilteritinib. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.

Data Presentation

Preclinical and Clinical Efficacy of Enasidenib and Combination Therapies

The following tables summarize the in vitro and in vivo efficacy of enasidenib as a single agent and in combination with other AML therapies.

Table 1: In Vitro Activity of Enasidenib and Combination Partners in AML Cell Lines

CompoundCell LineIC50Reference
Enasidenib IDH2 R140Q mutant cells100 nM[1]
IDH2 R172K mutant cells400 nM[1]
Wild-type IDH21.8 µM[2]
Venetoclax MOLM-13200 nM[3]
MV4-11<0.1 µM[4]
OCI-AML3600 nM[3]
HL-604 nM[5]
THP-11.1 µM[5]
Azacitidine MOLM-130.038 µM (72h)[6]
KG-1a, THP-1, OCI-AML3, HL-60Sensitive at <1 µM (72h)[7]
Gilteritinib MV4-11 (FLT3-ITD)0.92 nM[8]
MOLM-13 (FLT3-ITD)2.9 nM[8]
Ba/F3 (FLT3-ITD)1.8 nM[8]
Ba/F3 (FLT3-D835Y)1.6 nM[8]

Table 2: Clinical Response Rates of Enasidenib Combination Therapies in IDH2-Mutant AML

Combination TherapyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) RateReference
Enasidenib + Venetoclax Relapsed/Refractory AML (n=23)70%57%[9]
IDH2 R172 mutant83%67%[9]
IDH2 R140 mutant55%45%[9]
Enasidenib + Azacitidine Newly Diagnosed, Intensive Chemotherapy Ineligible AML (n=68)74%54%[3][10]
Azacitidine alone (n=33)36%12%[3][10]
Enasidenib + Azacitidine + Venetoclax (Triplet) Relapsed/Refractory AML (n=7)86% (CRc)-[11]
Enasidenib + Intensive Chemotherapy Newly Diagnosed AML63% (CR/CRi/CRp at end of induction)47% (CR at end of induction)

CRc: Composite Complete Remission (CR + CR with incomplete hematologic recovery); CRi: CR with incomplete hematologic recovery; CRp: CR with incomplete platelet recovery.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of enasidenib in combination with other AML therapies stem from the complementary targeting of distinct but interconnected pathways involved in leukemogenesis.

Enasidenib and the IDH2 R140Q Pathway

The IDH2 R140Q mutation leads to the production of 2-HG, which competitively inhibits α-KG-dependent dioxygenases, most notably TET2. This results in a block in myeloid differentiation. Enasidenib inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and subsequent restoration of normal hematopoietic differentiation.[12]

IDH2_R140Q_Pathway cluster_Metabolism Metabolism cluster_Epigenetics Epigenetics Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH2 (wild-type) 2-HG 2-HG alpha-KG->2-HG IDH2 R140Q TET2 TET2 alpha-KG->TET2 co-factor 2-HG->TET2 inhibits Histone_Demethylases Histone_Demethylases 2-HG->Histone_Demethylases inhibits Enasidenib Enasidenib Enasidenib->2-HG inhibits DNA_demethylation DNA_demethylation TET2->DNA_demethylation promotes Myeloid_Differentiation Myeloid_Differentiation DNA_demethylation->Myeloid_Differentiation enables Differentiation_Block Differentiation_Block Histone_Demethylases->Myeloid_Differentiation enables Enasidenib_Venetoclax_Synergy cluster_Enasidenib Enasidenib cluster_Venetoclax Venetoclax IDH2_R140Q_AML_Cell IDH2_R140Q_AML_Cell Enasidenib Enasidenib IDH2_R140Q_AML_Cell->Enasidenib Venetoclax Venetoclax IDH2_R140Q_AML_Cell->Venetoclax Differentiation Differentiation Enasidenib->Differentiation Cell_Death Cell_Death Differentiation->Cell_Death contributes to BCL2 BCL2 Venetoclax->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibits Apoptosis->Cell_Death induces Enasidenib_Azacitidine_Synergy cluster_Enasidenib Enasidenib cluster_Azacitidine Azacitidine Enasidenib Enasidenib 2-HG_reduction 2-HG_reduction Enasidenib->2-HG_reduction TET2_activation TET2_activation 2-HG_reduction->TET2_activation leads to DNA_demethylation_E DNA_demethylation_E TET2_activation->DNA_demethylation_E promotes Synergistic_Hypomethylation Synergistic_Hypomethylation DNA_demethylation_E->Synergistic_Hypomethylation contributes to Azacitidine Azacitidine DNMT_inhibition DNMT_inhibition Azacitidine->DNMT_inhibition causes DNA_demethylation_A DNA_demethylation_A DNMT_inhibition->DNA_demethylation_A promotes DNA_demethylation_A->Synergistic_Hypomethylation contributes to Enhanced_Differentiation Enhanced_Differentiation Synergistic_Hypomethylation->Enhanced_Differentiation leads to

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Differentiation with Idh2R140Q-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are frequently observed in acute myeloid leukemia (AML). This mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent enzymes, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation.[2]

Idh2R140Q-IN-1 and similar small molecule inhibitors such as AGI-6780 and Enasidenib (AG-221) are allosteric inhibitors that specifically target the mutant IDH2 R140Q enzyme.[1] By binding to the dimer interface of the mutant protein, these inhibitors block the production of 2-HG.[1] This restores normal epigenetic regulation and induces the differentiation of leukemic blasts, offering a targeted therapeutic strategy for IDH2-mutant AML.[1][2][3]

These application notes provide a detailed protocol for the use of this compound to induce differentiation in the TF-1 erythroleukemia cell line harboring the IDH2 R140Q mutation and for the subsequent analysis of this differentiation by flow cytometry.

Data Presentation

The following tables summarize the expected quantitative changes in cell surface marker expression on IDH2 R140Q-mutant TF-1 cells following treatment with an IDH2 R140Q inhibitor. Data is compiled from studies using similar inhibitors such as Enasidenib.

Table 1: Myeloid Differentiation Markers

MarkerTreatment GroupPercentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
CD11b Vehicle ControlLowLow
This compoundIncreasedIncreased
CD14 Vehicle ControlLowLow
This compoundIncreasedIncreased
CD15 Vehicle ControlLowLow
This compoundIncreasedIncreased

Table 2: Erythroid and Stem Cell Markers

MarkerTreatment GroupPercentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
CD235a (Glycophorin A) Vehicle ControlHighHigh
This compoundReducedReduced
CD71 (Transferrin Receptor) Vehicle ControlHighHigh
This compoundReducedReduced
CD38 Vehicle ControlHighHigh
This compoundDecreasedDecreased

Signaling Pathway

The IDH2 R140Q mutation initiates a signaling cascade that ultimately blocks cell differentiation. This compound reverses this process.

IDH2_R140Q_Pathway cluster_0 IDH2 R140Q Mutation cluster_1 Epigenetic Dysregulation cluster_2 Cellular Outcome cluster_3 Therapeutic Intervention IDH2_R140Q Mutant IDH2 R140Q Enzyme aKG α-Ketoglutarate IDH2_R140Q->aKG Acts on Two_HG Oncometabolite 2-HG aKG->Two_HG Neomorphic Conversion TET2 TET2 Two_HG->TET2 Inhibits JmjC JmjC Histone Demethylases Two_HG->JmjC Inhibits Hypermethylation DNA & Histone Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Proliferation Leukemic Proliferation Hypermethylation->Proliferation Diff_Induction Differentiation Induction Diff_Block->Diff_Induction Reversal Inhibitor This compound Inhibitor->IDH2_R140Q Allosteric Inhibition Inhibitor->Two_HG Reduces Production

Caption: Signaling pathway of IDH2 R140Q mutation and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for analyzing cell differentiation induced by this compound.

Experimental_Workflow start Start culture Culture TF-1 IDH2 R140Q Cells start->culture treat Treat with this compound or Vehicle Control culture->treat harvest Harvest and Count Cells treat->harvest stain Stain with Fluorescently Labeled Antibodies harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Flow Cytometry Data (Gating and Quantification) acquire->analyze end End analyze->end

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: TF-1 cells endogenously expressing the IDH2 R140Q mutation are the recommended model. These cells are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 ng/mL recombinant human GM-CSF.

  • Cell Seeding: Seed TF-1 IDH2 R140Q cells at a density of 2 x 10^5 cells/mL in a T-75 flask.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be run in parallel.

  • Treatment: Add the diluted this compound or vehicle control to the cell culture.

  • Incubation: Incubate the cells for 4-7 days at 37°C in a humidified atmosphere with 5% CO2. Monitor the cells daily for viability and morphological changes.

Flow Cytometry Staining Protocol
  • Cell Harvesting: After the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) containing 2% FBS (FACS buffer).

  • Cell Counting and Resuspension: Count the cells and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended): Add an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10 minutes on ice.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well V-bottom plate or into FACS tubes. Add the appropriate volume of fluorescently conjugated antibodies against the markers of interest (e.g., CD11b, CD14, CD15, CD235a, CD71, CD38). Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 200 µL of FACS buffer.

  • Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

Data Analysis
  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

    • Gate on the live cell population based on forward scatter (FSC) and side scatter (SSC) properties.

    • From the live, single-cell population, create histograms or dot plots to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each differentiation marker.

  • Controls: Use unstained cells and fluorescence minus one (FMO) controls to set appropriate gates for positive populations.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the expression of differentiation markers between the this compound treated group and the vehicle control group.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for utilizing this compound to study cell differentiation in an in vitro model of IDH2-mutant AML. The use of flow cytometry with the described markers allows for a robust and quantitative assessment of the inhibitor's efficacy in reversing the differentiation block caused by the IDH2 R140Q mutation. These methods are valuable for basic research into the mechanisms of leukemogenesis and for the preclinical evaluation of novel therapeutic agents targeting mutated IDH2.

References

Troubleshooting & Optimization

Technical Support Center: Improving In Vivo Solubility of Idh2R140Q-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Idh2R140Q-IN-1 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. This mutation is a key driver in several cancers, including acute myeloid leukemia (AML), by producing the oncometabolite D-2-hydroxyglutarate (D-2HG).[1] Like many small molecule inhibitors developed for specificity and potency, this compound likely possesses physicochemical properties, such as high lipophilicity and a rigid molecular structure, that contribute to poor aqueous solubility.[2] Poor solubility can lead to low bioavailability, variable drug exposure, and suboptimal therapeutic efficacy in preclinical in vivo models.[2][3]

Q2: What are the initial steps to assess the solubility of this compound?

A systematic solubility assessment in various vehicles is the first step. This typically involves determining the equilibrium solubility in common aqueous and organic solvents, as well as in biocompatible vehicles suitable for animal dosing. A tiered approach, starting with simple aqueous buffers and progressing to more complex co-solvent and lipid-based systems, is recommended.

Q3: What are the common formulation strategies to improve the in vivo solubility and bioavailability of poorly soluble compounds like this compound?

Several "enabling" formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs for oral administration.[3][4] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[2][5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[2][4]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can solubilize the drug in lipidic excipients, facilitating its absorption in the gastrointestinal tract.[2][5][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous solutions.[2][5]

  • Co-solvents and Surfactants: The use of biocompatible co-solvents and surfactants can help to solubilize the compound for parenteral or oral administration.[4]

Troubleshooting Guide

Problem 1: My this compound precipitates out of solution upon preparation or during storage.

  • Question: What solvent system are you currently using?

    • Answer: The choice of solvent is critical. For many poorly soluble compounds, a simple aqueous buffer will not be sufficient. Consider using a co-solvent system or a lipid-based formulation. It is important to determine the kinetic and thermodynamic solubility in your chosen vehicle.

  • Question: Have you considered the pH of your formulation?

    • Answer: If this compound has ionizable groups, its solubility will be pH-dependent. Determine the pKa of the compound and adjust the pH of your formulation to a range where the ionized (and generally more soluble) form predominates.

Problem 2: I am observing high variability in drug exposure and inconsistent efficacy in my animal studies.

  • Question: How are you administering this compound?

    • Answer: The route of administration can significantly impact bioavailability. For oral administration of poorly soluble compounds, variability is common. Consider parenteral routes (e.g., intravenous, intraperitoneal) if the experimental design allows, as this can provide more consistent exposure. For oral dosing, lipid-based formulations can improve consistency.[5]

  • Question: Have you evaluated the impact of food on the absorption of your compound?

    • Answer: For orally administered drugs, the presence of food can significantly alter absorption, especially for lipophilic compounds. This is known as a "food effect."[2] Standardizing the feeding schedule of your animals relative to dosing can help reduce variability.

Problem 3: I need to achieve a high dose of this compound for my toxicology studies, but I cannot get it into solution at the required concentration.

  • Question: What is the maximum concentration you have been able to achieve?

    • Answer: If you are limited by the solubility in common vehicles, more advanced formulation strategies may be necessary. Nanosuspensions, where the drug is milled to nanometer-sized particles and stabilized with surfactants, can allow for higher drug loading.

  • Question: Have you explored amorphous solid dispersions?

    • Answer: Creating an amorphous solid dispersion of this compound with a suitable polymer can significantly increase its apparent solubility, allowing for the preparation of more concentrated solutions for dosing.[2][4]

Quantitative Data Summary

The following tables provide a general overview of the solubility of small molecules in common solvents and a comparison of different formulation strategies. Note that specific values for this compound are not publicly available and would need to be determined experimentally.

Table 1: General Solubility of Poorly Soluble Compounds in Common Vehicles

VehicleTypical Solubility Range for Poorly Soluble DrugsSuitability for In Vivo Studies
Water< 10 µg/mLLimited, often requires solubilizing agents
Saline< 10 µg/mLLimited, often requires solubilizing agents
5% Dextrose in Water (D5W)< 10 µg/mLLimited, often requires solubilizing agents
DMSOHighNot ideal for direct in vivo use due to toxicity concerns
EthanolVariableCan be used as a co-solvent in limited concentrations
PEG 300/400Moderate to HighCommonly used as a co-solvent in parenteral formulations
Tween 80 / Polysorbate 80Enhances solubilitySurfactant used in various formulations
Corn Oil / Sesame OilVariable, depends on lipophilicityVehicle for oral or subcutaneous administration of lipophilic drugs
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can significantly increase aqueous solubilityCommonly used to solubilize drugs for intravenous administration

Data compiled from general knowledge in pharmaceutical sciences.[7][8][9][10]

Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[2]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Solid Dispersion Drug is dispersed in a carrier matrix in an amorphous state.[4]Significant increase in solubility and dissolution rate.[4]Can be physically unstable and revert to the crystalline form.[4]
Lipid-Based Systems Drug is dissolved in lipids and surfactants.[2]Can significantly enhance oral absorption, especially for lipophilic drugs.[5]Can be complex to formulate and characterize.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug.[2]Increases aqueous solubility.Potential for renal toxicity with high concentrations of some cyclodextrins.[2]

Experimental Protocols

Protocol 1: Screening for a Suitable Formulation Vehicle

  • Objective: To identify a suitable vehicle for the in vivo administration of this compound.

  • Materials:

    • This compound

    • A panel of solvents and vehicles (e.g., saline, 5% dextrose, PEG 400, Tween 80, corn oil, 20% SBE-β-CD).

  • Procedure:

    • Prepare saturated solutions of this compound in each test vehicle.

    • Equilibrate the solutions for 24-48 hours at room temperature with constant agitation.

    • Centrifuge the samples to pellet any undissolved solid.

    • Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Visually inspect the solutions for any precipitation or instability over time.

  • Outcome: A rank ordering of vehicles based on their ability to solubilize this compound, guiding the selection of a lead formulation for further development.

Protocol 2: Preparation of a Nanosuspension of this compound

  • Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and enable high-dose administration.

  • Materials:

    • This compound

    • A suitable stabilizer (e.g., a combination of a polymer and a surfactant like Poloxamer 188 and Tween 80).

    • Purified water.

    • Wet milling equipment (e.g., a bead mill).

  • Procedure:

    • Prepare a pre-suspension of this compound and the selected stabilizers in water.

    • Transfer the pre-suspension to the bead mill.

    • Mill the suspension at a controlled temperature until the desired particle size (typically < 200 nm) is achieved. Monitor particle size using a dynamic light scattering instrument.

    • Collect the nanosuspension and characterize it for particle size distribution, zeta potential, and drug concentration.

  • Outcome: A stable nanosuspension of this compound suitable for oral or parenteral administration in in vivo studies.

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_evaluation Formulation Evaluation Start Start Aqueous_Buffers Aqueous Buffers (e.g., PBS, Saline) Start->Aqueous_Buffers Co_solvents Co-solvent Systems (e.g., PEG400, Ethanol) Aqueous_Buffers->Co_solvents If solubility < target Lipid_Vehicles Lipid-Based Vehicles (e.g., Corn Oil, SEDDS) Co_solvents->Lipid_Vehicles If solubility < target Cyclodextrins Cyclodextrin Solutions (e.g., SBE-β-CD) Lipid_Vehicles->Cyclodextrins If solubility < target Analysis Analyze Solubility (e.g., HPLC) Cyclodextrins->Analysis Stability Assess Stability (Physical & Chemical) Analysis->Stability Selection Select Lead Formulation Stability->Selection

Caption: Workflow for solubility screening and formulation selection.

idh2_pathway Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alpha_KG alpha-Ketoglutarate (α-KG) IDH2_R140Q Mutant IDH2-R140Q alpha_KG->IDH2_R140Q D_2HG D-2-Hydroxyglutarate (D-2HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D_2HG->Epigenetic_Dysregulation IDH2_WT->alpha_KG IDH2_R140Q->D_2HG Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->IDH2_R140Q Differentiation_Block Block in Cell Differentiation Epigenetic_Dysregulation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Caption: Simplified signaling pathway of mutant IDH2 and the action of its inhibitor.

References

Technical Support Center: Troubleshooting Idh2R140Q-IN-1 Dose-Response Curve Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response curve experiments with Idh2R140Q-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme carrying the R140Q mutation.[1] This mutation is a gain-of-function mutation that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[2][3] this compound binds to an allosteric site at the dimer interface of the mutant IDH2 enzyme, stabilizing it in an inactive open conformation and thereby preventing the conversion of α-KG to 2-HG.[4][5]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system, including the cell line and assay conditions. It is crucial to establish a baseline IC50 in your specific experimental setup.

InhibitorCell LineAssay TypeReported IC50
This compound (compound C6)-Enzyme Assay (IDH2 R140Q)6.1 nM[1]
Idh2R140Q-IN-2 (compound 36)-Enzyme Assay (IDH2 R140Q)29 nM[6]
Idh2R140Q-IN-2 (compound 36)TF-1 (IDH2 R140Q)2-HG Production10 nM[6]
AGI-6780TF-1(R140Q)Cell Proliferation1.1 µM[3]
C188-9TF-1(R140Q)Cell Proliferation12.9 µM[3]
NSC74859TF-1(R140Q)Cell Proliferation276.8 µM[3]
STAT5-IN-1TF-1(R140Q)Cell Proliferation308.1 µM[3]

Q3: What signaling pathways are affected by the IDH2 R140Q mutation?

The accumulation of 2-HG due to the IDH2 R140Q mutation has been shown to impact several signaling pathways, contributing to oncogenesis. Key pathways include:

  • Epigenetic Dysregulation: 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, leading to widespread changes in DNA and histone methylation.[2][3]

  • STAT3/5 Signaling: Constitutive activation of STAT3 and STAT5 has been observed in IDH2 R140Q-mutated cells, promoting cytokine-independent proliferation.[3]

  • NF-κB Signaling: The IDH2 R140Q mutation can induce broad transcriptional changes, including the upregulation of NF-κB targets, leading to altered inflammatory responses.[7]

Troubleshooting Guide for Dose-Response Curve Variability

Variability in dose-response curves can arise from multiple factors. This guide provides a structured approach to identify and address common issues.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Dose-Response Curve Variability cluster_start cluster_experimental Experimental Parameters cluster_compound Compound-Related Issues cluster_assay Assay-Specific Factors cluster_analysis Data Analysis cluster_solutions Start Inconsistent Dose-Response Curve Cell_Density Cell Seeding Density Start->Cell_Density Check Incubation_Time Incubation Time Start->Incubation_Time Check Reagent_Prep Reagent Preparation Start->Reagent_Prep Check Compound_Stability Compound Stability/ Solubility Start->Compound_Stability Check Compound_Purity Compound Purity/ Identity Start->Compound_Purity Check Assay_Choice Assay Choice/ Endpoint Start->Assay_Choice Check Plate_Effects Plate Edge Effects Start->Plate_Effects Check Signal_Detection Signal Detection Issues Start->Signal_Detection Check Curve_Fitting Curve Fitting Model Start->Curve_Fitting Check Normalization Data Normalization Start->Normalization Check Solution Consistent Results Cell_Density->Solution Incubation_Time->Solution Reagent_Prep->Solution Compound_Stability->Solution Compound_Purity->Solution Assay_Choice->Solution Plate_Effects->Solution Signal_Detection->Solution Curve_Fitting->Solution Normalization->Solution Troubleshooting_Logic Troubleshooting Decision Tree Start Variable Dose-Response Curve Check_IC50 Is the IC50 inconsistent between experiments? Start->Check_IC50 Check_Replicates Is there high variability between replicates? Check_IC50->Check_Replicates No IC50_Causes Possible Causes: - Cell passage/health - Seeding density - Compound stability - Incubation times Check_IC50->IC50_Causes Yes Check_Curve_Shape Is the dose-response curve flat? Check_Replicates->Check_Curve_Shape No Replicate_Causes Possible Causes: - Pipetting errors - Edge effects - Compound precipitation Check_Replicates->Replicate_Causes Yes Curve_Causes Possible Causes: - Incorrect concentration range - Inactive compound - Insensitive cell line Check_Curve_Shape->Curve_Causes Yes Solution Implement Corrective Actions Check_Curve_Shape->Solution No, curve is fine IC50_Causes->Solution Replicate_Causes->Solution Curve_Causes->Solution IDH2_R140Q_Signaling Simplified Signaling Pathway of IDH2 R140Q and Inhibition IDH2_R140Q IDH2 R140Q (Mutant Enzyme) two_HG 2-Hydroxyglutarate (2-HG) IDH2_R140Q->two_HG Neomorphic Activity alpha_KG alpha-Ketoglutarate (α-KG) alpha_KG->IDH2_R140Q TET_Enzymes TET Enzymes & Histone Demethylases two_HG->TET_Enzymes Inhibition STAT3_5 STAT3/5 Activation two_HG->STAT3_5 NFkB NF-κB Activation two_HG->NFkB Epigenetic_Changes DNA & Histone Hypermethylation TET_Enzymes->Epigenetic_Changes Prevents Demethylation Diff_Block Differentiation Block Epigenetic_Changes->Diff_Block Proliferation Cell Proliferation Diff_Block->Proliferation STAT3_5->Proliferation NFkB->Proliferation Inhibitor This compound Inhibitor->IDH2_R140Q Allosteric Inhibition

References

potential off-target effects of Idh2R140Q-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Idh2R140Q-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using this inhibitor and interpreting experimental results, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as compound C6) is a potent, small-molecule inhibitor specifically designed to target the R140Q mutant of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1] The IDH2 R140Q mutation confers a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases, leading to epigenetic alterations that block cellular differentiation.[4] this compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme.[3] This binding event locks the enzyme in an open, inactive conformation, preventing the catalytic reaction that produces 2-HG.[2] The primary on-target effect is the reduction of intracellular 2-HG levels, which in turn restores normal epigenetic regulation and promotes the differentiation of leukemic cells.[5]

Q2: My cells treated with this compound show an unexpected phenotype. How can I determine if this is an off-target effect?

A2: Distinguishing between on-target and off-target effects is critical. An unexpected phenotype could be an indirect consequence of the intended on-target activity or a direct result of the inhibitor binding to an unintended protein. Follow this troubleshooting workflow:

  • Confirm On-Target Activity: The first step is to verify that the inhibitor is engaging its intended target at the concentration used. Measure the intracellular levels of D-2-hydroxyglutarate (2-HG) via LC-MS. A significant reduction in 2-HG confirms that the inhibitor is active against mutant IDH2.[6] The IC50 for 2-HG reduction in cellular models by a similar inhibitor was found to be 10 nM.[7]

  • Perform a Dose-Response Analysis: Correlate the concentration at which you observe the unexpected phenotype with the concentration required for on-target 2-HG reduction. If the phenotype only occurs at concentrations significantly higher than those needed to inhibit IDH2 R140Q, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor of IDH2 R140Q (e.g., Enasidenib/AG-221 or AGI-6780). If this second inhibitor reproduces the primary on-target effect (2-HG reduction) but not the unexpected phenotype, it strongly suggests the phenotype is a specific off-target effect of this compound.

  • Employ a Rescue Experiment: While genetically reverting the IDH2 mutation is complex, a conceptual rescue involves assessing pathways known to be downstream of 2-HG. For example, the IDH2 R140Q mutation can activate STAT3/5 signaling.[8] If your unexpected phenotype is unrelated to the reversal of such known downstream pathways, an off-target effect is more probable.

Q3: Is there any quantitative data on the selectivity of this compound?

A3: Specific off-target screening data for this compound is not extensively published. However, data from other selective IDH2 R140Q inhibitors can provide a benchmark for expected selectivity. This compound is reported to be a potent inhibitor with an enzymatic IC50 of 6.1 nM against the mutant enzyme.[1] For comparison, the tables below summarize the selectivity profiles of other well-characterized IDH2 R140Q inhibitors. High selectivity is defined by a large fold-difference in potency against the mutant enzyme versus its wild-type (WT) counterpart or other related enzymes.

Table 1: Inhibitory Activity of Various IDH2 R140Q Inhibitors

Compound Target IC50 (nM) Reference
This compound IDH2 R140Q 6.1 [1]
Idh2R140Q-IN-2 IDH2 R140Q 29 [7]
AGI-6780 IDH2 R140Q 23 [3]

| CP-17 | IDH2 R140Q | 40.75 |[2][6] |

Table 2: Selectivity Profile of IDH2 R140Q Inhibitors Against Wild-Type (WT) Enzymes

Compound Target IC50 (nM) Fold Selectivity (WT vs. Mutant) Reference
AGI-6780 IDH2 WT 190 ~8-fold [3]

| CP-17 | IDH2 WT | > 2265 | > 55-fold |[2] |

Note: A higher fold selectivity indicates greater specificity for the mutant enzyme over the wild-type, reducing the likelihood of off-target effects related to inhibiting the normal function of IDH2.

Q4: What signaling pathways could be affected by off-target activity?

A4: While specific off-targets are unknown, researchers should be aware of pathways commonly affected by small-molecule inhibitors. A broad-spectrum kinase inhibitor screen is a standard method to identify unintended targets. If you observe changes in cellular processes unrelated to the known downstream effects of 2-HG reduction, consider the following:

  • Kinase Pathways: Many inhibitors inadvertently target protein kinases due to conserved ATP-binding pockets. Unexplained changes in cell proliferation, survival, or motility could point to off-target kinase inhibition.

  • GPCRs and Ion Channels: These are also common off-target classes for small molecules and can affect a wide array of cellular signaling.

  • Metabolic Enzymes: Beyond IDH family members, the inhibitor could affect other metabolic enzymes, leading to unexpected shifts in cellular metabolism.

It is important to differentiate these from on-target pathway modulation. For instance, IDH2 R140Q has been shown to increase NF-κB and STAT3/5 signaling.[8][9] Therefore, a reduction in the activity of these pathways following treatment with this compound would be considered an expected on-target consequence, not an off-target effect.

Troubleshooting Guides & Experimental Protocols

Workflow for Investigating Potential Off-Target Effects

This workflow provides a systematic approach to characterizing unexpected experimental results.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & On-Target Validation cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Target Identification A Unexpected Phenotype Observed in Experiment B Confirm On-Target Engagement: Measure Intracellular 2-HG (Protocol 1) A->B C Perform Dose-Response Curve for Phenotype vs. 2-HG B->C D Test Structurally Unrelated IDH2 R140Q Inhibitor C->D If phenotype occurs at high concentrations E Phenotype Reproduced? D->E F Result is Likely On-Target or Downstream E->F  Yes G Phenotype is Likely Off-Target E->G  No H Perform Broad-Panel Screen (e.g., Kinome Scan) (Protocol 2) G->H I Identify Potential Off-Target Proteins H->I J Validate Hits using Orthogonal Methods (e.g., CETSA, RNAi) I->J

Caption: Workflow for troubleshooting unexpected phenotypes and identifying potential off-target effects.

On-Target vs. Off-Target Signaling

This diagram illustrates the intended on-target pathway of this compound versus a hypothetical off-target interaction.

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Hypothetical Off-Target Pathway Inhibitor_On This compound IDH2mut IDH2 R140Q Enzyme Inhibitor_On->IDH2mut Inhibits TwoHG 2-HG Production IDH2mut->TwoHG Catalyzes Epigenetics Epigenetic Dysregulation (Histone/DNA Hypermethylation) TwoHG->Epigenetics Inhibits Demethylases DiffBlock Differentiation Block Epigenetics->DiffBlock Inhibitor_Off This compound OffTarget Unknown Kinase 'X' Inhibitor_Off->OffTarget Inhibits Downstream Downstream Signaling OffTarget->Downstream Phenotype Unexpected Phenotype Downstream->Phenotype

Caption: Comparison of the intended on-target pathway and a potential off-target pathway.

Protocol 1: Measurement of Intracellular D-2-Hydroxyglutarate (2-HG)

This protocol is essential for confirming on-target activity of the inhibitor.

Objective: To quantify the level of intracellular 2-HG in inhibitor-treated cells versus control cells.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., TF-1 cells expressing IDH2 R140Q) in a 12-well plate at a density of 5 x 10^4 cells/mL.[2] Treat the cells with a dose range of this compound (e.g., 1 nM to 3000 nM) and a vehicle control (DMSO) for 72 hours.

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 100 µL of ice-cold 80% aqueous methanol solution. This solution should contain a known concentration of an internal standard (e.g., 1 µg/mL Phenacetin) to control for extraction efficiency and instrument variability.[2]

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • LC-MS Analysis:

    • Transfer the supernatant containing the metabolites to an autosampler vial.

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., a C18 column for reverse-phase chromatography).

    • Separate the metabolites using an appropriate gradient of mobile phases.

    • Detect and quantify 2-HG and the internal standard using a mass spectrometer operating in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of 2-HG to the internal standard.

    • Normalize the results to the vehicle-treated control to determine the percent reduction of 2-HG at each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value for cellular 2-HG reduction.

Protocol 2: Profiling Off-Target Kinase Inhibition

This protocol describes a general approach to identifying unintended kinase targets.

Objective: To screen this compound against a broad panel of protein kinases to identify potential off-target interactions.

Methodology: In Vitro Kinase Panel Screening (Fee-for-Service).

Procedure:

  • Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO) to a commercial provider offering kinase screening services (e.g., the services mentioned by vendors like MedChemExpress[1]).

  • Primary Screen:

    • The inhibitor is typically screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

    • Kinase activity is measured using various methods, such as radiometric assays (33P-ATP) or fluorescence-based assays.

    • Results are reported as percent inhibition relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.

  • Dose-Response Confirmation (Ki or IC50 Determination):

    • For any kinases identified as hits in the primary screen, a follow-up dose-response experiment is performed.

    • The inhibitor is tested across a range of concentrations (typically 8-10 points) to determine the IC50 or Ki value for each potential off-target.

  • Data Analysis and Interpretation:

    • Compare the IC50 values for the off-target kinases to the on-target IC50 for IDH2 R140Q (6.1 nM).

    • A selectivity window is calculated as the ratio of the off-target IC50 to the on-target IC50. A large window (>100-fold) suggests a highly selective compound. A small window suggests a higher likelihood of observing off-target effects in cellular experiments, especially at higher concentrations of the inhibitor.

    • If a potent off-target interaction is confirmed, further cellular experiments are needed to validate that this interaction is responsible for any observed unexpected phenotypes.

References

Technical Support Center: Mechanisms of Resistance to Idh2R140Q-IN-1 in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Idh2R140Q-IN-1 and other IDH2 inhibitors in Acute Myeloid Leukemia (AML) cell models.

Troubleshooting Guides

This section addresses specific experimental issues and provides potential explanations and solutions.

Issue 1: AML cells initially sensitive to this compound show renewed proliferation and elevated 2-HG levels after prolonged treatment.

  • Question: My Idh2R140Q-mutant AML cell line, which was initially sensitive to the inhibitor, has started to grow again, and I've observed a rebound in 2-hydroxyglutarate (2-HG) levels. What could be the cause?

  • Answer: This is a common sign of acquired resistance. The primary mechanisms to investigate are:

    • Secondary Mutations in the IDH2 Gene: The cells may have developed additional mutations in the IDH2 gene that prevent the inhibitor from binding effectively. These can occur either on the same allele as the original R140Q mutation (cis) or on the other, wild-type allele (trans). Specific mutations like Q316E and I319M have been reported to cause resistance to enasidenib, a clinically approved IDH2 inhibitor.[1]

    • Isoform Switching: The AML cells might have acquired a new mutation in the IDH1 gene (e.g., IDH1-R132C).[1][2] This allows the cells to produce 2-HG through a different pathway that is not targeted by your IDH2-specific inhibitor.

    • Clonal Evolution: The observed regrowth could be from a subclone that was already present at a low frequency and is not dependent on the IDH2 mutation for survival.[1]

  • Troubleshooting Steps:

    • Sequence the IDH1 and IDH2 genes: Perform targeted sequencing of both genes in your resistant cell population to check for secondary mutations or isoform switching.

    • Clonal Analysis: If possible, perform single-cell sequencing or subcloning of the resistant population to identify and characterize distinct clones.

    • Test a Pan-IDH Inhibitor: If isoform switching is suspected, test a dual IDH1/IDH2 inhibitor like vorasidenib to see if it can overcome the resistance.[1][2]

Issue 2: AML cells show primary (de novo) resistance to this compound without prior exposure.

  • Question: I'm testing this compound on a new patient-derived AML sample with an IDH2 R140Q mutation, but the cells are not responding, and 2-HG levels are not decreasing significantly. Why might this be?

  • Answer: Primary resistance can be due to several factors that make the cells less dependent on the oncometabolite 2-HG for their survival and proliferation. Key mechanisms include:

    • Co-occurring Mutations in Signaling Pathways: The presence of mutations in other oncogenic pathways, particularly the receptor tyrosine kinase (RTK)/RAS pathway (e.g., NRAS, KRAS, FLT3), can drive cell growth independently of the IDH2 mutation.[2]

    • Upregulated Bypass Signaling: Even without mutations, the cells may have hyperactivated downstream signaling pathways, such as the STAT3/5 pathway, which can promote proliferation and survival.[3][4][5]

    • Metabolic Plasticity: Some AML cells with IDH2 mutations exhibit enhanced mitochondrial oxidative metabolism, making them less reliant on the metabolic reprogramming induced by 2-HG.[2]

    • Influence of the Bone Marrow Microenvironment: If you are using a co-culture system, stromal cells in the microenvironment can secrete factors that protect AML cells from drug-induced apoptosis.[6][7][8]

  • Troubleshooting Steps:

    • Comprehensive Genomic Profiling: Perform next-generation sequencing (NGS) to identify co-occurring mutations in key AML driver genes.

    • Phospho-proteomic Analysis: Use techniques like Western blotting or mass cytometry to assess the activation status of key signaling proteins (e.g., p-ERK, p-STAT3, p-STAT5).

    • Metabolic Assays: Evaluate the metabolic profile of the cells, for instance, by measuring the oxygen consumption rate (OCR) to assess mitochondrial respiration.

    • Test Combination Therapies: Based on the identified bypass pathways, consider combining the IDH2 inhibitor with inhibitors of other pathways (e.g., a MEK inhibitor if RAS pathway mutations are present, or a STAT3/5 inhibitor).[3]

Frequently Asked Questions (FAQs)

Q1: What are the main categories of resistance to IDH2 inhibitors in AML? A1: Resistance mechanisms can be broadly divided into two categories:

  • On-target resistance: This involves genetic changes in the target protein, IDH2, itself. This includes secondary mutations that prevent inhibitor binding.[1][9]

  • Off-target resistance: This involves alterations in other cellular pathways that bypass the need for the IDH2-mutant pathway. This includes isoform switching to IDH1, activation of parallel signaling pathways like the RAS/MAPK pathway, and clonal evolution of cells that are not dependent on IDH2 signaling.[2][10]

Q2: How does "isoform switching" confer resistance? A2: IDH1 and IDH2 are two different enzymes that can be mutated to produce the oncometabolite 2-HG.[1] this compound is specific for mutant IDH2. If a cell under treatment with an IDH2 inhibitor acquires a mutation in IDH1, it can resume 2-HG production using the now-mutated IDH1 enzyme. This makes the cell resistant to the IDH2-specific inhibitor.[2][10]

Q3: What is the role of the tumor microenvironment in resistance? A3: The bone marrow microenvironment can provide a protective niche for AML cells, including leukemic stem cells (LSCs).[6][8] Stromal cells and other components of the niche can secrete cytokines and growth factors that promote the survival of AML cells and reduce their sensitivity to targeted therapies.[7] This can contribute to both primary and acquired resistance.

Q4: Are there any therapeutic strategies to overcome this resistance? A4: Yes, several strategies are being explored:

  • Combination Therapies: Combining IDH2 inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL-2 inhibitors like venetoclax, or MEK inhibitors) or with conventional chemotherapy is a promising approach to target bypass pathways.[11][12]

  • Dual IDH1/IDH2 Inhibitors: For resistance due to isoform switching, a dual inhibitor that targets both mutant IDH1 and IDH2 may be effective.[1][2]

  • Targeting Downstream Pathways: If resistance is mediated by activation of pathways like STAT3/5, inhibitors of these specific pathways could be used in combination with the IDH2 inhibitor.[3][4]

Quantitative Data Summary

Table 1: IC50 Values of STAT3/5 Inhibitors in IDH2R140Q-mutant TF-1 Cells

InhibitorTarget(s)IC50 (µM)Cell LineReference
C188-9STAT312.9TF-1(R140Q)[4]
NSC74859STAT3276.8TF-1(R140Q)[4]
STAT5-IN-1STAT5308.1TF-1(R140Q)[4]

Experimental Protocols

1. Measurement of 2-Hydroxyglutarate (2-HG) by Mass Spectrometry

  • Objective: To quantify intracellular 2-HG levels in response to inhibitor treatment.

  • Methodology:

    • Cell Lysis: Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., 80% methanol).

    • Metabolite Extraction: Centrifuge the lysate to pellet debris and collect the supernatant containing the metabolites.

    • Derivatization (Optional but recommended for GC-MS): Chemically modify the metabolites to make them volatile for gas chromatography.

    • LC-MS/MS or GC-MS Analysis: Inject the extracted metabolites into a liquid or gas chromatograph coupled to a mass spectrometer. The instrument separates the metabolites, and the mass spectrometer detects and quantifies 2-HG based on its mass-to-charge ratio. An internal standard (e.g., deuterated 2-HG) is used for accurate quantification.[9]

    • Data Normalization: Normalize the 2-HG levels to the cell number or total protein concentration of the sample.[9]

2. Western Blotting for Phosphorylated Signaling Proteins

  • Objective: To assess the activation status of bypass signaling pathways.

  • Methodology:

    • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

    • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-ERK1/2).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to confirm equal loading.

3. Sanger Sequencing of IDH1 and IDH2 Genes

  • Objective: To detect secondary mutations in IDH1 or IDH2.

  • Methodology:

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from the AML cells.

    • PCR Amplification: Design primers to amplify the specific exons of IDH1 (exon 4) and IDH2 (exon 4) that harbor the common mutations. Perform PCR to amplify these regions from the genomic DNA.

    • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

    • Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, fluorescently labeled dideoxynucleotides, and a DNA polymerase.

    • Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.

    • Data Analysis: The sequence is read by detecting the fluorescence of the terminating nucleotide at each position. Analyze the resulting chromatogram to identify any nucleotide changes compared to the reference sequence.

Visualizations

ResistanceMechanisms cluster_main Resistance to this compound cluster_resistance Mechanisms of Resistance Idh2_Inhibitor This compound Mutant_IDH2 Mutant IDH2 (R140Q) Idh2_Inhibitor->Mutant_IDH2 Inhibits Two_HG 2-HG Production Mutant_IDH2->Two_HG Produces Leukemic_Phenotype Leukemic Phenotype Two_HG->Leukemic_Phenotype Drives Secondary_Mutation Secondary IDH2 Mutation (e.g., Q316E, I319M) Secondary_Mutation->Mutant_IDH2 Prevents Inhibition Isoform_Switching Isoform Switching (IDH1 Mutation) Isoform_Switching->Two_HG Restores Production Bypass_Pathway Bypass Pathway Activation (e.g., RAS-MAPK, STAT3/5) Bypass_Pathway->Leukemic_Phenotype Sustains

Caption: Overview of resistance mechanisms to IDH2R140Q inhibitors.

ExperimentalWorkflow cluster_analysis Molecular Analysis cluster_interpretation Interpretation of Results cluster_conclusion Conclusion start Resistant AML Cell Culture seq Sequence IDH1/IDH2 Genes start->seq wb Western Blot for p-STAT3, p-ERK start->wb hg Measure 2-HG Levels start->hg res_seq IDH1/2 Mutation Found? seq->res_seq res_wb Bypass Pathway Active? wb->res_wb res_hg 2-HG Restored? hg->res_hg res_seq->res_wb No mech1 On-Target Resistance or Isoform Switching res_seq->mech1 Yes mech2 Bypass Pathway Activation res_wb->mech2 Yes res_hg->res_seq

Caption: Workflow for investigating IDH2 inhibitor resistance.

SignalingPathways cluster_upstream Upstream Signals cluster_pathways Bypass Signaling Pathways cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (e.g., FLT3) ras RAS rtk->ras cytokine Cytokines (e.g., GM-CSF, LIF) jak JAK cytokine->jak raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival stat STAT3/5 jak->stat stat->proliferation stat->survival

Caption: Key bypass signaling pathways in IDH2 inhibitor resistance.

References

Idh2R140Q-IN-1 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on publicly available data for various small molecule inhibitors of the mutant IDH2R140Q enzyme, such as AGI-6780 and Enasidenib (AG-221). As of the last update, specific stability and handling data for a compound designated "Idh2R140Q-IN-1" were not found in the public domain. Researchers should always refer to the manufacturer's specific recommendations for their particular compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental use of Idh2R140Q inhibitors.

Problem Possible Cause Recommended Solution
Compound Precipitation in Aqueous Buffer The compound has low aqueous solubility.- Prepare stock solutions in an appropriate organic solvent like DMSO. - When diluting into aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your experimental system. - Vortex or mix thoroughly during dilution. - Consider using a surfactant like Tween-20 or BSA in the assay buffer to improve solubility.[1]
Loss of Inhibitory Activity Over Time in Solution The compound may be unstable in the specific buffer conditions (e.g., pH, presence of certain additives).- Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. - If repeated use from a refrigerated stock is necessary, perform a stability test by comparing the activity of a fresh dilution to an older one. - For enzymatic assays, some inhibitors show time-dependent binding, so pre-incubation times should be optimized and kept consistent.[2]
Inconsistent Results Between Experiments - Variability in compound concentration due to pipetting errors or precipitation. - Degradation of the compound due to improper storage. - Inconsistent incubation times.- Always use calibrated pipettes and visually inspect for any precipitation after dilution. - Aliquot stock solutions to minimize freeze-thaw cycles. - Strictly adhere to optimized pre-incubation and incubation times in your protocols.
High Background Signal in Cellular Assays The compound may have off-target effects or intrinsic fluorescence at the concentrations used.- Perform a dose-response curve to determine the optimal concentration with the best signal-to-noise ratio. - Include appropriate vehicle controls (e.g., DMSO) to assess the background signal. - Test the compound in a cell-free assay to check for intrinsic fluorescence at the wavelengths used for detection.

Frequently Asked Questions (FAQs)

1. How should I store my Idh2R140Q inhibitor?

Most small molecule inhibitors are stable as a powder at -20°C for extended periods (e.g., AGI-6780 is stable for ≥ 4 years at -20°C).[3] Stock solutions in DMSO can typically be stored at -20°C or -80°C. It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

2. What is the best solvent for dissolving Idh2R140Q inhibitors?

Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of Idh2R140Q inhibitors like AGI-6780 and Enasidenib.[3][4] For some in vivo applications, formulations in corn oil or other vehicles may be necessary.[4]

3. How do I prepare working solutions for my experiments?

Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM).[2][5] For your experiment, create intermediate dilutions in DMSO or your assay buffer. The final concentration of DMSO in your assay should be kept low (typically below 1%) to avoid solvent-induced artifacts.

4. Are there any known stability issues in cell culture media?

While specific data on long-term stability in cell culture media is limited, it is best practice to add the inhibitor to the media immediately before treating the cells. For longer-term experiments, the media and inhibitor may need to be replenished periodically.

5. Can these inhibitors affect wild-type IDH2?

Many Idh2R140Q inhibitors, such as CP-17 and AGI-6780, are designed to be selective for the mutant enzyme over the wild-type.[2][6] However, at higher concentrations, some off-target inhibition of the wild-type enzyme can occur. It is crucial to determine the selectivity of your specific inhibitor and use it at a concentration that minimizes effects on the wild-type enzyme.

Quantitative Data Summary

The following tables summarize solubility and stability information for well-characterized IDH2R140Q inhibitors.

Table 1: Solubility of Selected IDH2R140Q Inhibitors

Compound Solvent Solubility Reference
AGI-6780 DMF30 mg/mL[3]
DMSO30 mg/mL[3]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[3]
Ethanol5 mg/mL[3]
Enasidenib (AG-221) DMSO94 mg/mL (198.57 mM)[4]

Table 2: Storage and Stability of Selected IDH2R140Q Inhibitors

Compound Form Storage Temperature Stability Reference
AGI-6780 Crystalline solid-20°C≥ 4 years[3]
Enasidenib (AG-221) Powder-20°C3 years[4]

Experimental Protocols

Protocol 1: In Vitro IDH2R140Q Enzyme Activity Assay

This protocol is a general guideline for measuring the activity of an Idh2R140Q inhibitor in a biochemical assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM K2HPO4/KH2PO4 (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 2 mM β-mercaptoethanol, 0.05% BSA.[2]

    • Enzyme Solution: Dilute recombinant IDH2R140Q enzyme in assay buffer to the desired concentration (e.g., 0.60 μg/mL).[2]

    • Cofactor Solution: Prepare a solution of NADPH in assay buffer (e.g., 30 µM).[2]

    • Substrate Solution: Prepare a solution of α-ketoglutarate (α-KG) in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the inhibitor in DMSO.[5] Create serial dilutions in DMSO.

  • Assay Procedure:

    • Add the enzyme solution and NADPH solution to a 96-well plate.[2]

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Pre-incubate the plate at 25°C for a specified time (e.g., 1 to 16 hours, as some inhibitors are slow-binding).[2]

    • Initiate the reaction by adding the α-KG solution.

    • Monitor the depletion of NADPH over time by measuring the absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the NADPH depletion curve.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes how to measure the effect of an Idh2R140Q inhibitor on the production of the oncometabolite 2-HG in cells.

  • Cell Culture:

    • Culture TF-1 cells engineered to express the IDH2R140Q mutation in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL human GM-CSF.[7]

  • Cell Treatment:

    • Seed the TF-1(IDH2R140Q) cells in a 12-well plate at a density of 5 x 10^4 cells/mL.[2]

    • Add the inhibitor at various concentrations to the wells. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 3 days).[2]

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 100 µL of 80% methanol containing an internal standard (e.g., 1 µg/mL Phenacetin).[2]

    • Lyse the cells and centrifuge at high speed (e.g., 13,000 rpm) to pellet the debris.[2]

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.

  • Data Analysis:

    • Normalize the 2-HG levels to the internal standard and cell number.

    • Calculate the percentage of 2-HG reduction compared to the vehicle-treated cells and determine the IC50 value.

Visualizations

IDH2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Isocitrate_cyto Isocitrate Isocitrate_mito Isocitrate mutant_IDH2 Mutant IDH2 (R140Q) Isocitrate_mito->mutant_IDH2 NADP+ -> NADPH aKG α-Ketoglutarate aKG->mutant_IDH2 NADPH -> NADP+ mutant_IDH2->aKG Reduced Conversion TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH2->TwoHG TET2 TET2 TwoHG->TET2 Inhibits Inhibitor This compound Inhibitor->mutant_IDH2 Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block

Caption: Signaling pathway of mutant IDH2R140Q and the mechanism of its inhibition.

Experimental_Workflow cluster_assays Experimental Assays start Start: Receive Inhibitor prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock aliquot Aliquot and Store at -80°C prep_stock->aliquot prep_working Prepare Fresh Working Dilutions for Each Experiment aliquot->prep_working biochemical_assay In Vitro Enzyme Assay prep_working->biochemical_assay cellular_assay Cell-Based 2-HG Assay prep_working->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for handling and testing Idh2R140Q inhibitors.

Troubleshooting_Tree start Inconsistent or No Activity check_precipitation Is there visible precipitation in the working solution? start->check_precipitation check_storage How was the compound stored? check_precipitation->check_storage No solubility_issue Solubility Issue: - Lower final concentration - Increase co-solvent % - Add surfactant (e.g., BSA) check_precipitation->solubility_issue Yes check_protocol Is the experimental protocol being followed consistently? check_storage->check_protocol Properly degradation_issue Potential Degradation: - Use a fresh aliquot - Prepare new stock solution - Check for freeze-thaw cycles check_storage->degradation_issue Improperly protocol_issue Protocol Inconsistency: - Verify concentrations - Standardize incubation times - Calibrate equipment check_protocol->protocol_issue No contact_support If issues persist, consult manufacturer's technical support check_protocol->contact_support Yes

Caption: Troubleshooting decision tree for experiments with Idh2R140Q inhibitors.

References

Technical Support Center: Idh2R140Q-IN-1 & Primary Cell Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Idh2R140Q-IN-1 in primary cell models, with a focus on minimizing potential cytotoxicity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme harboring the R140Q mutation.[1] This mutation confers a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] this compound allosterically binds to the mutant IDH2 enzyme, inhibiting the production of 2-HG.[2][4] The subsequent reduction in 2-HG levels can lead to the reversal of epigenetic dysregulation and the induction of cellular differentiation, particularly in hematopoietic cells.[5]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: While specific cytotoxicity data for this compound in a wide range of primary cells is limited, the well-characterized IDH2 R140Q inhibitor, enasidenib, is generally not considered a classic cytotoxic agent.[2][6] Instead, its primary effect is to induce cellular differentiation.[5][6] For instance, in studies with primary human hematopoietic progenitor cells, enasidenib promoted erythroid differentiation without a negative impact on cell viability at concentrations up to 25 µM.[7] However, as with any small molecule inhibitor, off-target effects or stress responses at high concentrations can lead to reduced cell viability. It is crucial to perform a dose-response curve for your specific primary cell type to determine the optimal, non-toxic working concentration.

Q3: What are the known off-target effects of selective IDH2 R140Q inhibitors?

A3: The most well-documented off-target effect of the IDH2 R140Q inhibitor enasidenib is the inhibition of the UGT1A1 enzyme, which is involved in bilirubin metabolism.[3] This can lead to indirect hyperbilirubinemia, an effect observed in clinical settings.[3][8] Additionally, enasidenib has been shown to inhibit aldo-keto reductase 1C3 (AKR1C3) and ATP-binding cassette (ABC) transporters like ABCB1, ABCG2, and ABCC1.[9] While these off-target activities may be beneficial in certain cancer therapy contexts by sensitizing cells to other drugs, they could also contribute to unexpected biological effects or cytotoxicity in primary cell experiments.

Q4: What is the recommended starting concentration for this compound in primary cell culture?

A4: The IC50 of this compound for the mutant IDH2 enzyme is approximately 6.1 nM.[1] For cell-based assays, a common starting point is to test a range of concentrations from 10-fold below to 100-fold above the enzymatic IC50. A recommended starting range for primary cells would be from 1 nM to 1 µM. However, due to the varied sensitivity of primary cells, it is imperative to perform a dose-response experiment to determine the optimal concentration that effectively inhibits 2-HG production without compromising cell viability.

Q5: How should I prepare and handle this compound to minimize experimental variability?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). To ensure reproducibility and minimize solvent-induced cytotoxicity, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium so that the final concentration of DMSO is less than 0.1%. For sensitive primary cells, it is advisable to keep the final DMSO concentration even lower (e.g., <0.05%) and to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased cell death or poor morphology after treatment. Inhibitor concentration is too high. Perform a dose-response curve (e.g., from 1 nM to 10 µM) and a time-course experiment to identify the optimal concentration and incubation time that maintains cell viability.
DMSO toxicity. Ensure the final DMSO concentration in the culture medium is below 0.1%. For highly sensitive primary cells, aim for a concentration of 0.05% or lower. Always include a vehicle control with the same DMSO concentration.
Off-target effects of the inhibitor. If cytotoxicity persists at low nanomolar concentrations, consider the possibility of off-target effects. Review literature for known off-target activities of similar inhibitors. If possible, test a structurally different inhibitor of the same target to see if the phenotype is consistent.
Poor quality of primary cells. Ensure that the primary cells are healthy and have high viability before starting the experiment. Follow best practices for thawing, plating, and culturing primary cells.
Inconsistent results between experiments. Inhibitor degradation. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in primary cell lots. Primary cells from different donors or lots can have inherent biological variability. If possible, use cells from the same lot for a set of comparative experiments.
No observable effect of the inhibitor. Sub-optimal inhibitor concentration. Confirm that the concentration used is sufficient to inhibit the target. Measure the levels of 2-HG in your treated cells to confirm target engagement.
Cell type is not dependent on mutant IDH2 signaling. The biological effect of inhibiting mutant IDH2 is context-dependent. The primary cells you are using may not be sensitive to the reduction of 2-HG.
Inhibitor is inactive. Verify the purity and activity of your inhibitor stock.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related selective IDH2 R140Q inhibitors.

Table 1: In Vitro Potency of Selective IDH2 R140Q Inhibitors

Inhibitor Target IC50 (nM) Cell-based 2-HG Reduction IC50 (nM) Reference
This compoundIDH2 R140Q6.1Not Reported[1]
AGI-6780IDH2 R140Q2318 (TF-1 cells)[4]
Enasidenib (AG-221)IDH2 R140QNot ReportedNot Reported
CP-17IDH2 R140Q40.75141.4 (TF-1 cells)[10]
Idh2R140Q-IN-2IDH2 R140Q2910 (TF-1 cells)[11]

Table 2: Cytotoxicity Profile of Enasidenib in a Normal Cell Line

Cell Line Cell Type Assay IC50 (µM) Reference
HEK-293Human Embryonic KidneyCytotoxicity53.69[12]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound in Primary Cells

Objective: To identify the concentration range of this compound that effectively inhibits the mutant IDH2 enzyme without causing significant cytotoxicity in the target primary cells.

Materials:

  • Primary cells of interest

  • Appropriate culture medium and supplements

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Plate your primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested concentration range is from 20 µM down to 2 nM, plus a vehicle control (medium with the highest concentration of DMSO used, typically 0.2% for a final concentration of 0.1%).

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X inhibitor dilutions. This will result in a final concentration range from 10 µM to 1 nM.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the concentration at which a significant decrease in viability is observed. The optimal working concentration should be well below this cytotoxic threshold.

Protocol 2: General Best Practices for Handling Primary Cells with Small Molecule Inhibitors
  • Thawing and Plating: Thaw cryopreserved primary cells rapidly in a 37°C water bath. Immediately transfer the cells to pre-warmed culture medium and centrifuge at a low speed to remove the cryoprotectant. Resuspend the cell pellet in fresh medium and plate at the recommended density. Allow cells to recover and adhere for at least 24 hours before any treatment.

  • Media Changes: For long-term experiments, perform partial media changes (e.g., replacing 50% of the medium) with fresh medium containing the inhibitor to maintain a stable concentration and replenish nutrients.

  • Use of Vehicle Controls: Always include a vehicle control group treated with the same final concentration of DMSO (or other solvent) as the highest concentration of the inhibitor used in the experiment.

  • Monitoring Cell Health: Regularly inspect the morphology of your primary cells under a microscope. Look for signs of stress, such as rounding, detachment, or the presence of debris.

Visualizations

Signaling_Pathway cluster_0 Mitochondrion cluster_1 Mitochondrion (IDH2 R140Q Mutant) cluster_2 Downstream Effects Isocitrate Isocitrate IDH2_wt Wild-type IDH2 Isocitrate->IDH2_wt alpha-KG_wt α-Ketoglutarate IDH2_wt->alpha-KG_wt alpha-KG_mut α-Ketoglutarate IDH2_R140Q Mutant IDH2 (R140Q) alpha-KG_mut->IDH2_R140Q 2-HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) 2-HG->Epigenetic_Dysregulation Leads to IDH2_R140Q->2-HG Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->IDH2_R140Q Inhibits Cellular_Differentiation Cellular Differentiation Idh2R140Q_IN_1->Cellular_Differentiation Promotes Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Causes

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start: Treat primary cells with This compound Observe Observe for signs of cytotoxicity (e.g., cell death, poor morphology) Start->Observe No_Toxicity No significant cytotoxicity observed Observe->No_Toxicity No Toxicity Cytotoxicity observed Observe->Toxicity Yes Proceed Proceed with experiment No_Toxicity->Proceed Check_Conc Is the inhibitor concentration optimized? Toxicity->Check_Conc Check_DMSO Is the final DMSO concentration <0.1%? Check_Conc->Check_DMSO Yes Optimize_Conc Perform dose-response and time-course experiments Check_Conc->Optimize_Conc No Check_Off_Target Consider potential off-target effects Check_DMSO->Check_Off_Target Yes Reduce_DMSO Lower the final DMSO concentration Check_DMSO->Reduce_DMSO No Re_evaluate Re-evaluate experiment with optimized conditions Check_Off_Target->Re_evaluate Optimize_Conc->Re_evaluate Reduce_DMSO->Re_evaluate

Caption: Troubleshooting workflow for cytotoxicity.

References

Idh2R140Q-IN-1 interference with fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Idh2R140Q-IN-1

Welcome to the technical support resource for researchers using this compound. This guide provides answers to frequently asked questions and troubleshooting advice for potential interference with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme carrying the R140Q mutation.[1] The wild-type IDH2 enzyme catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[2][3] The R140Q mutation confers a neomorphic (new) function, causing the enzyme to convert α-KG into the oncometabolite 2-hydroxyglutarate (2-HG), a process that also consumes NADPH.[2][4][5] this compound and similar allosteric inhibitors bind to the interface of the IDH2 homodimer, locking the enzyme in an open conformation that prevents catalysis and subsequent production of 2-HG.[6][7][8][9]

Q2: How does the IDH2 R140Q mutation affect cellular signaling?

The accumulation of the oncometabolite 2-HG, driven by the IDH2 R140Q mutation, leads to significant downstream effects. These include the hypermethylation of DNA and histones, which can block cellular differentiation.[5] Furthermore, cells with the IDH2 R140Q mutation have been shown to exhibit altered signaling pathways, including:

  • Enhanced IL-1β Response: Increased phosphorylation of NF-κB and p38 upon stimulation with interleukin-1β.[10]

  • Cytokine-Independent Proliferation: Constitutive activation (phosphorylation) of STAT3 and STAT5, allowing cells to proliferate without external growth factors like GM-CSF.[11]

Q3: How are fluorescence-based assays typically used to measure IDH2 R140Q activity?

Most fluorescence-based assays for IDH2 R140Q are designed to measure the consumption of the cofactor NADPH, which is a direct readout of the enzyme's neomorphic activity.[3][4] A common method is a coupled-enzyme assay where the amount of NADPH remaining is quantified.[12] In this system, a second enzyme, diaphorase, uses the NADPH produced by the IDH2 reaction to convert a non-fluorescent probe (like resazurin) into a highly fluorescent product (resorufin).[12] Therefore, lower fluorescence corresponds to higher IDH2 R140Q activity (more NADPH consumed).

Troubleshooting Guide: Interference with Fluorescence-Based Assays

Users may encounter unexpected results when using this compound in fluorescence-based assays. This guide addresses common problems and provides solutions.

Q4: My assay plate has high background fluorescence, even in "no enzyme" control wells containing this compound. What is the cause?

This issue is often caused by autofluorescence of the test compound or its interaction with the assay buffer.

  • Potential Cause 1: Intrinsic Fluorescence: Small molecules containing aromatic ring systems, like many enzyme inhibitors, can possess intrinsic fluorescent properties. Their excitation and emission spectra may overlap with those of your assay's fluorophore.

  • Potential Cause 2: Compound Precipitation: this compound and similar inhibitors may have low aqueous solubility.[13][14] At high concentrations, the compound can precipitate out of solution, forming small particles that scatter light and can be misread by a plate reader as a high fluorescence signal.

  • Potential Cause 3: Contaminated Reagents: The DMSO used to dissolve the inhibitor or the assay buffer itself may be contaminated with a fluorescent substance.

Troubleshooting Steps:

  • Run a Spectral Scan: Measure the excitation and emission spectra of this compound in your assay buffer without any other assay components. This will determine if it is intrinsically fluorescent at your assay's wavelengths.

  • Check for Precipitate: Visually inspect the wells under a microscope for any signs of compound precipitation.

  • Test Reagent Blanks: Run a plate with just buffer and another with buffer plus the same concentration of DMSO used for your inhibitor to rule out contamination.

  • Adjust Wavelengths: If there is spectral overlap, see if your assay fluorophore can be excited at a different wavelength where the inhibitor shows less interference.[15]

Q5: The fluorescence signal does not change as I increase the concentration of this compound. Why isn't my inhibition curve working?

This indicates that the inhibitor is not producing the expected dose-dependent effect on the fluorescence readout.

  • Potential Cause 1: Assay Readout Interference: The inhibitor itself may be quenching the fluorescence of the reporter molecule (e.g., resorufin) or interfering with the coupled enzyme system (e.g., diaphorase), masking the true effect on IDH2 R140Q.

  • Potential Cause 2: Incorrect Assay Conditions: The enzyme or substrate concentrations may not be optimal. For competitive inhibitors, the effect can be masked by high substrate concentrations. Ensure your assay is run under initial velocity conditions.

  • Potential Cause 3: Inactive Compound: The inhibitor may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Run an Inhibitor-Only Control: Test the effect of this compound on the coupled enzyme system directly. Run the assay with NADPH and the diaphorase/resazurin system, but without IDH2 R140Q, across a range of inhibitor concentrations. This will reveal any off-target effects.

  • Optimize Assay Parameters: Re-evaluate the concentrations of enzyme, α-KG, and NADPH to ensure the assay is sensitive to inhibition.

  • Consider an Alternative Assay: If direct interference is confirmed, consider an orthogonal (different methodology) assay that does not rely on fluorescence, such as LC-MS to directly measure 2-HG production or a colorimetric assay measuring NADPH absorbance at 340 nm.[9][16]

Q6: My results are highly variable and not reproducible. What should I check?

Poor reproducibility can stem from multiple sources, from pipetting errors to compound instability.

  • Potential Cause 1: Compound Solubility Issues: As mentioned, poor solubility can lead to inconsistent concentrations of the inhibitor in solution, causing variable results between wells and plates.[14]

  • Potential Cause 2: "Propeller Effect": In fluorescence polarization (FP) assays, if the fluorophore is attached to a substrate via a long, flexible linker, its rotation may not be significantly impeded upon binding, leading to a weak and variable signal.[15][17]

  • Potential Cause 3: Reagent Instability: Key reagents like NADPH can be unstable. Ensure they are fresh and have been stored correctly.

Troubleshooting Steps:

  • Improve Solubility: Prepare a high-concentration stock of this compound in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. Sonication may also help.[14]

  • Pre-incubate Inhibitor and Enzyme: Allow the inhibitor and the IDH2 R140Q enzyme to incubate together for a period (e.g., 15-60 minutes) before adding the substrate to start the reaction.[6] This is especially important for slow-tight binding inhibitors.[5]

  • Use Fresh Reagents: Prepare fresh stocks of NADPH and other critical reagents for each experiment.

  • Implement a Troubleshooting Workflow: Use a logical workflow to diagnose the source of the error.

Quantitative Data

The following table summarizes the reported in vitro inhibitory potency (IC₅₀) of this compound and other related compounds against the mutant IDH2 R140Q enzyme.

CompoundTarget(s)IC₅₀ (nM)Reference
This compound IDH2 R140Q6.1[1]
Idh2R140Q-IN-2 IDH2 R140Q29[18]
Enasidenib (AG-221) IDH2 R140Q~40[5]
AGI-6780 IDH2 R140Q23[19]
CP-17 IDH2 R140Q40.75[6]
Vorasidenib (AG-881) IDH1 R132H / IDH2 R140Q31.7[14]
IDH1/2-IN-1 IDH2 R140Q1600[20]

Experimental Protocols

Protocol: In Vitro Fluorescence-Based IDH2 R140Q Inhibition Assay

This protocol is a generalized procedure based on commercially available assay kits for measuring IDH2 R140Q activity by monitoring NADPH consumption.[3][4][12]

Materials:

  • Recombinant IDH2 R140Q enzyme

  • This compound inhibitor

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM β-mercaptoethanol, 0.05% BSA)[6]

  • α-Ketoglutarate (α-KG), substrate

  • NADPH, cofactor

  • NADPH Detection Reagents (e.g., Diaphorase enzyme and Resazurin substrate)[12]

  • Black, flat-bottom 96-well or 384-well microplate

  • Fluorescence microplate reader (e.g., Excitation 544 nm / Emission 590 nm for resorufin)[6]

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution plate by diluting the DMSO stock into Assay Buffer.

  • Prepare Master Mix: Prepare a master mix containing the IDH2 R140Q enzyme and NADPH in Assay Buffer. The final concentrations should be optimized based on the specific activity of the enzyme lot.

  • Set Up Plate:

    • "Blank" wells: Add Assay Buffer and Detection Reagents only.

    • "Positive Control" (No Inhibition) wells: Add Master Mix and DMSO vehicle control.

    • "Test" wells: Add Master Mix and the diluted this compound.

  • Pre-incubation: Add the diluted inhibitor or DMSO vehicle to the appropriate wells. Then add the enzyme/NADPH master mix. Incubate the plate for 15-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add α-KG to all wells except the "Blank" to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 25°C or 37°C for 60 minutes, protected from light.

  • Develop Signal: Add the NADPH Detection Reagents (Diaphorase/Resazurin) to all wells and incubate for 15-30 minutes at 37°C, or until a sufficient signal has developed in the control wells.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and plot the results to determine the IC₅₀ value.

Visualizations

Signaling and Inhibition Pathway

G cluster_wt Wild-Type IDH2 Pathway cluster_mutant IDH2 R140Q Mutant Pathway Isocitrate Isocitrate aKG_wt α-Ketoglutarate Isocitrate->aKG_wt IDH2 (WT) TCA Normal Cell Metabolism aKG_wt->TCA Enters TCA Cycle aKG_mut α-Ketoglutarate HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->HG IDH2 R140Q NADP NADP+ Downstream Altered Signaling (STAT3/5, NF-κB) & Differentiation Block HG->Downstream NADPH NADPH NADPH->HG Inhibitor This compound Inhibitor->HG Inhibits

Caption: Mechanism of IDH2 R140Q and its inhibition by this compound.

Experimental Workflow for Inhibition Assay

G A 1. Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrates) B 2. Dispense Inhibitor/Vehicle into Microplate A->B C 3. Add Enzyme (IDH2 R140Q) & Cofactor (NADPH) B->C D 4. Pre-incubate (Allows Inhibitor Binding) C->D E 5. Initiate Reaction (Add Substrate α-KG) D->E F 6. Incubate for Reaction (e.g., 60 min at 37°C) E->F G 7. Add Detection Reagents (Diaphorase/Resazurin) F->G H 8. Read Fluorescence G->H

Caption: Standard workflow for a fluorescence-based IDH2 R140Q inhibition assay.

Troubleshooting Logic for Assay Interference

G Start Start: Unexpected Fluorescence Signal Q1 Is background signal high in inhibitor-only wells? Start->Q1 Cause1 Potential Cause: - Inhibitor Autofluorescence - Compound Precipitation Q1->Cause1 Yes Q2 Is there a dose-dependent change in signal? Q1->Q2 No Solution1 Solution: - Run inhibitor spectral scan - Check solubility, lower concentration - Test reagent blanks Cause1->Solution1 Cause2 Potential Cause: - Interference with detection system - Inactive inhibitor - Non-optimal assay conditions Q2->Cause2 No Q3 Are results highly variable? Q2->Q3 Yes Solution2 Solution: - Run controls without IDH2 enzyme - Check inhibitor integrity - Consider orthogonal assay (LC-MS) Cause2->Solution2 Cause3 Potential Cause: - Poor inhibitor solubility - Reagent instability (NADPH) - Pipetting error Q3->Cause3 Yes Solution3 Solution: - Optimize inhibitor dilution protocol - Use fresh reagents - Pre-incubate enzyme and inhibitor Cause3->Solution3

Caption: A logical workflow for troubleshooting assay interference issues.

References

Validation & Comparative

A Comparative Guide to IDH2 R140Q Inhibitors in AML Models: Idh2R140Q-IN-1 vs. Enasidenib (AG-221)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are a key driver in a subset of acute myeloid leukemia (AML). These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which disrupts epigenetic regulation and blocks cellular differentiation, contributing to leukemogenesis.[1][2] The development of targeted inhibitors against the mutant IDH2 enzyme represents a significant advancement in AML therapy.

This guide provides a comparative overview of two such inhibitors: the clinical-stage drug enasidenib (AG-221) and the research compound Idh2R140Q-IN-1. While enasidenib has been extensively studied in both preclinical and clinical settings, data for this compound is primarily from preclinical research.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and enasidenib, focusing on their activity against the IDH2 R140Q mutation.

Compound Target(s) Biochemical Potency (IC50) Development Stage Reference
This compound IDH2 R140Q6.1 nMPreclinical[3]
Enasidenib (AG-221) IDH2 R140Q, IDH2 R172KSpecific for mutantsFDA-approved for R/R AML[4]

Note: Direct head-to-head comparative studies in the same experimental models are not publicly available. Data is compiled from individual studies.

Clinical Efficacy of Enasidenib in Relapsed/Refractory (R/R) AML with IDH2 Mutations

Parameter Value Patient Population Reference
Overall Response Rate (ORR) 40.3%R/R AML[4]
Complete Remission (CR) 19.3%R/R AML[4]
Median Overall Survival (OS) 9.3 monthsR/R AML[4]
Median OS in patients achieving CR 19.7 monthsR/R AML[4]
Median 2-HG Suppression 90.6%R/R AML[4]

Signaling Pathway and Mechanism of Action

The IDH2 R140Q mutation confers a neomorphic activity to the enzyme, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in hypermethylation and a block in hematopoietic differentiation. Both this compound and enasidenib are allosteric inhibitors that bind to the mutant IDH2 enzyme, preventing the conformational change required for its catalytic activity and thereby reducing 2-HG levels.[4] This restores normal epigenetic regulation and promotes the differentiation of leukemic blasts.

IDH2_Pathway IDH2 R140Q Signaling Pathway and Inhibitor Action cluster_0 Mitochondrion cluster_1 AML Cell with IDH2 R140Q Mutation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alpha_KG_normal α-Ketoglutarate IDH2_WT->alpha_KG_normal Normal Function alpha_KG_mutant α-Ketoglutarate IDH2_R140Q Mutant IDH2 (R140Q) alpha_KG_mutant->IDH2_R140Q Neomorphic Activity 2_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Inhibits TET2 & JHDMs IDH2_R140Q->2_HG Differentiation_Induction Induction of Differentiation Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Inhibitors This compound Enasidenib (AG-221) Inhibitors->IDH2_R140Q Allosteric Inhibition Experimental_Workflow Preclinical Evaluation Workflow for IDH2 R140Q Inhibitors cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start Compound Discovery Biochemical_Assay Biochemical Assay (Enzymatic IC50 vs. IDH2 R140Q) Start->Biochemical_Assay Cellular_Assay Cellular Assays (2-HG Reduction, Proliferation) Biochemical_Assay->Cellular_Assay Differentiation_Assay Differentiation Assays (Flow Cytometry, Morphology) Cellular_Assay->Differentiation_Assay Xenograft_Model AML Xenograft Model (Efficacy & Survival) Differentiation_Assay->Xenograft_Model PD_Studies Pharmacodynamic Studies (2-HG levels in vivo) Xenograft_Model->PD_Studies Toxicity_Studies Toxicology Studies Xenograft_Model->Toxicity_Studies Clinical_Trials Clinical Development PD_Studies->Clinical_Trials Toxicity_Studies->Clinical_Trials

References

A Comparative Guide to IDH2 R140Q Inhibitors: Idh2R140Q-IN-1 versus AGI-6780

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule inhibitors, Idh2R140Q-IN-1 and AGI-6780, which target the R140Q mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme. This mutation is a key driver in several cancers, including acute myeloid leukemia (AML), by producing the oncometabolite (R)-2-hydroxyglutarate (2-HG). Inhibition of this mutant enzyme is a promising therapeutic strategy to reverse epigenetic dysregulation and induce cancer cell differentiation.

Introduction to IDH2 R140Q and Targeted Inhibition

The isocitrate dehydrogenase 2 (IDH2) enzyme is a critical component of the Krebs cycle. Somatic point mutations at the R140 residue, most commonly R140Q, confer a neomorphic gain-of-function activity. Instead of its normal function, the mutant enzyme catalyzes the NADPH-dependent reduction of α-ketoglutarate (α-KG) to (R)-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to widespread DNA and histone hypermethylation. This epigenetic disruption blocks cellular differentiation, a hallmark of cancers like AML.[3] Small molecule inhibitors that selectively target the mutant IDH2 enzyme aim to lower 2-HG levels, thereby restoring normal epigenetic function and promoting the differentiation of leukemic cells.[4][5][6]

Inhibitor Profiles and Mechanism of Action

Both this compound and AGI-6780 are potent, allosteric inhibitors that bind to the dimer interface of the mutant IDH2 enzyme. This binding mode locks the enzyme in an inactive conformation, preventing the catalytic activity required for 2-HG production.[3][4]

  • AGI-6780 : A well-characterized, cell-permeable urea sulfonamide compound. It was one of the first selective inhibitors developed for the IDH2 R140Q mutant.[4] It functions as a slow-tight binding inhibitor and is non-competitive with respect to the substrate (α-KG) and uncompetitive with respect to the cofactor (NADPH).[3][4]

  • This compound : Also known as compound C6, this is a macrocyclic derivative designed based on the structure of another IDH2 inhibitor, Enasidenib (AG-221).[7] It is reported to be a potent inhibitor of the IDH2 R140Q mutant enzyme.[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biochemical and cellular activities of this compound and AGI-6780.

Table 1: Biochemical Inhibitory Activity (IC50)
CompoundTargetIC50 (nM)Selectivity (WT/R140Q)
This compound (C6) IDH2 R140Q6.1[7]Data not available
IDH2 Wild-Type (WT)Data not available
AGI-6780 IDH2 R140Q23 ± 1.7[4]~8.3-fold
IDH2 Wild-Type (WT)190 ± 8.1[4]
IDH1 R132H>100,000[4]>4347-fold

Note: Data for this compound is limited based on publicly available information. Selectivity is a crucial parameter for minimizing off-target effects.

Table 2: Cellular Activity
CompoundCell LineAssayIC50 (nM)
This compound (C6) Data not available2-HG ReductionData not available
AGI-6780 U87MG (IDH2 R140Q)2-HG Reduction (48h)11 ± 2.6[4]
TF-1 (IDH2 R140Q)2-HG Reduction (48h)18 ± 0.51[4]

Note: AGI-6780 has demonstrated potent cellular activity, effectively reducing the oncometabolite 2-HG in cancer cell lines engineered to express the IDH2 R140Q mutation.[4]

Signaling Pathway and Inhibitor Action

The IDH2 R140Q mutation initiates a pathogenic signaling cascade. The diagram below illustrates this pathway and the point of intervention for inhibitors like AGI-6780 and this compound.

IDH2_Pathway cluster_Mitochondria Mitochondrion cluster_Oncogenic Oncogenic Pathway cluster_Downstream Downstream Effects IDH2_WT Wild-Type IDH2 aKG α-Ketoglutarate (α-KG) IDH2_WT->aKG NADPH_p NADPH IDH2_WT->NADPH_p Isocitrate Isocitrate Isocitrate->IDH2_WT Normal Function IDH2_R140Q Mutant IDH2 R140Q Two_HG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) IDH2_R140Q->Two_HG TET_JmjC α-KG-Dependent Dioxygenases (e.g., TET2) Two_HG->TET_JmjC Inhibition NADPH_c NADPH NADPH_c->IDH2_R140Q aKG_c α-KG aKG_c->IDH2_R140Q Neomorphic Function Hypermethylation DNA & Histone Hypermethylation TET_JmjC->Hypermethylation Lack of Demethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis Inhibitor This compound AGI-6780 Inhibitor->IDH2_R140Q Allosteric Inhibition

Caption: IDH2 R140Q oncogenic signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate inhibitors like AGI-6780.

Biochemical IDH2 R140Q Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the ability of a compound to inhibit the conversion of α-KG to 2-HG by the mutant IDH2 enzyme by quantifying the consumption of the cofactor NADPH.

  • Reagents : Purified recombinant IDH2 R140Q enzyme, α-KG, NADPH, diaphorase, resazurin, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA, pH 7.5).

  • Procedure :

    • Prepare inhibitor stock solutions (e.g., 10 mM in DMSO) and create a serial dilution to the desired final concentrations.

    • In a 96-well plate, add the IDH2 R140Q enzyme, NADPH, and the test compound (or DMSO vehicle control).

    • Initiate the reaction by adding α-KG.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining NADPH. This is done by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert the non-fluorescent resazurin to the highly fluorescent resorufin.

    • Measure fluorescence (e.g., Ex/Em = 540/590 nm). The signal is inversely proportional to the mutant IDH2 enzyme activity.

    • Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cellular 2-HG Reduction Assay

This assay quantifies the reduction of the oncometabolite 2-HG in cancer cells expressing the IDH2 R140Q mutation after treatment with an inhibitor.

  • Cell Lines : TF-1 (erythroleukemia) or U87MG (glioblastoma) cells engineered to express IDH2 R140Q.[4]

  • Procedure :

    • Seed the IDH2 R140Q-expressing cells in 12-well or 96-well plates and allow them to adhere or stabilize overnight.

    • Treat the cells with serial dilutions of the test compound (or DMSO vehicle control) for a specified duration (e.g., 48-72 hours).

    • After incubation, harvest the cells and/or the culture medium.

    • Extract metabolites by adding a cold extraction solution (e.g., 80% methanol).

    • Analyze the concentration of 2-HG in the cell lysates or medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Normalize 2-HG levels to cell number or total protein concentration.

    • Calculate the IC50 value for 2-HG reduction.[3]

TF-1 Cell Differentiation Assay

This assay assesses the ability of an inhibitor to overcome the differentiation block induced by the IDH2 R140Q mutation in the erythroleukemia cell line TF-1.

  • Cell Line : TF-1 cells expressing IDH2 R140Q.

  • Reagents : Erythropoietin (EPO), test inhibitor, cell culture medium.

  • Procedure :

    • Culture TF-1 (IDH2 R140Q) cells in the presence of serial dilutions of the test inhibitor for several days to allow for 2-HG reduction.

    • Wash the cells and resuspend them in a medium containing a differentiation-inducing agent, such as EPO.

    • Continue to culture the cells in the presence of the inhibitor and EPO for an additional period (e.g., 4-7 days).

    • Assess differentiation through multiple readouts:

      • Visual Inspection : Differentiated erythroid cells produce hemoglobin, resulting in a visible red color change in the cell pellet.[4]

      • Gene Expression : Measure the expression of differentiation markers like gamma-globin (HBG) and Kruppel-like factor 1 (KLF1) using qRT-PCR.[4]

      • Flow Cytometry : Analyze the expression of cell surface differentiation markers (e.g., CD11b, CD14 for myeloid differentiation).

Experimental and Drug Discovery Workflow

The diagram below outlines a typical workflow for the discovery and characterization of IDH2 R140Q inhibitors.

Workflow cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_Preclinical Preclinical Development HTS High-Throughput Screening Biochem_Assay Biochemical Assay (e.g., NADPH Depletion) HTS->Biochem_Assay SBDD Structure-Based Drug Design SBDD->Biochem_Assay Selectivity Selectivity Profiling (vs. WT, IDH1, etc.) Biochem_Assay->Selectivity Cellular_2HG Cellular 2-HG Assay (LC-MS) Selectivity->Cellular_2HG Differentiation Cell Differentiation Assay (e.g., TF-1 cells) Cellular_2HG->Differentiation Toxicity Cell Viability/ Toxicity Assays Cellular_2HG->Toxicity ADME ADME/PK Studies Differentiation->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Tox_InVivo In Vivo Toxicology InVivo->Tox_InVivo

Caption: A typical workflow for the development of IDH2 R140Q inhibitors.

Conclusion

Both this compound and AGI-6780 are potent inhibitors of the IDH2 R140Q mutant enzyme. Based on available biochemical data, this compound (IC50 = 6.1 nM) appears more potent than AGI-6780 (IC50 = 23 nM) in enzymatic assays.[4][7]

However, AGI-6780 is a more extensively characterized compound with publicly available data demonstrating its high selectivity over wild-type IDH2 and IDH1 mutants, as well as proven cellular efficacy in reducing 2-HG levels and reversing the differentiation block in relevant AML and glioblastoma cell models.[4] The lack of comprehensive, publicly accessible data on the selectivity and cellular activity of this compound makes a direct, in-depth performance comparison challenging.

For researchers selecting an inhibitor, AGI-6780 serves as a well-validated tool compound with a predictable biological response in cellular systems. This compound represents a potentially more potent chemical scaffold, but further characterization of its selectivity and cellular effects is necessary to fully assess its advantages as a research probe or therapeutic lead.

References

Validating IDH2 R140Q Inhibitor Efficacy in Primary AML Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of inhibitors targeting the IDH2 R140Q mutation in Acute Myeloid Leukemia (AML), with a primary focus on enasidenib (AG-221), the first-in-class approved drug for this indication. We will delve into the preclinical and clinical efficacy of enasidenib and compare it with other relevant inhibitors, providing supporting experimental data and detailed protocols for key validation assays. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and hematology.

Introduction to IDH2 R140Q in AML

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 12% of patients with AML, with the R140Q substitution being a common variant.[1] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and JmjC domain-containing histone demethylases.[3][4][5] This results in widespread DNA and histone hypermethylation, leading to a block in hematopoietic differentiation and promoting leukemogenesis.[2][6] Therefore, selective inhibition of the mutant IDH2 R140Q enzyme presents a promising therapeutic strategy for this subset of AML patients.

Comparative Efficacy of IDH2 R140Q Inhibitors

This section compares the preclinical and clinical efficacy of enasidenib with other IDH2 R140Q inhibitors.

Preclinical Efficacy

The preclinical evaluation of IDH2 R140Q inhibitors typically involves assessing their potency in enzymatic assays, their ability to reduce 2-HG levels in cell-based assays, and their capacity to induce differentiation and apoptosis in primary AML patient samples.

InhibitorTargetIC50 vs. IDH2 R140Q2-HG Reduction (in vitro)Differentiation Induction (Primary AML Cells)Apoptosis Induction (Primary AML Cells)
Enasidenib (AG-221) IDH2 R140Q/R172K~100 nM[4][7][8]Potent, with a median suppression of over 90% in preclinical models.[1]Induces myeloid differentiation, evidenced by increased expression of markers like CD11b and CD15.[7][8]Primarily induces differentiation rather than direct cytotoxicity or significant apoptosis.[1][9]
AGI-6780 IDH2 R140Q~23 nM[3][5][10]Effectively reduces 2-HG levels in IDH2 R140Q-mutant cells.[11]Induces differentiation of immature AML blasts towards macrophage and granulocytic lineages.[5][11]Primarily induces differentiation.[11]
SH1573 IDH2 R140Q~4.78 nM[12]Effectively reduces 2-HG production in cell lines.[8][10]Promotes differentiation of mutant AML cell lines.[8][10]Primarily promotes differentiation.[8]
Clinical Efficacy

Enasidenib is the only IDH2 inhibitor approved for the treatment of relapsed or refractory AML with an IDH2 mutation. Its clinical efficacy has been demonstrated in several studies. For comparison, data from olutasidenib, an IDH1 inhibitor, is also presented to provide context on the broader class of IDH-mutant inhibitors.

DrugTargetPatient PopulationOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)
Enasidenib IDH2 R140Q/R172KRelapsed/Refractory AML40.3%[1]19.3%[1]9.3 months[1]
Enasidenib + Azacitidine IDH2 R140Q/R172KNewly Diagnosed AML (ineligible for intensive chemotherapy)46% (cCR)[13][14]--
Olutasidenib (FT-2102) IDH1Relapsed/Refractory AML48%35% (CR + CRh)11.6 months

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the efficacy of IDH2 R140Q inhibitors in primary AML patient samples.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To quantify the intracellular levels of the oncometabolite 2-HG in primary AML cells following inhibitor treatment.

Materials:

  • Primary AML patient mononuclear cells

  • IDH2 R140Q inhibitor (e.g., enasidenib)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., 13C5-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Culture primary AML mononuclear cells at a density of 1 x 10^6 cells/mL in appropriate culture medium. Treat cells with the IDH2 inhibitor at various concentrations for 24-72 hours. Include a vehicle-treated control.

  • Metabolite Extraction:

    • Harvest approximately 1-5 x 10^6 cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard.

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a suitable chromatography column (e.g., a HILIC column).

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect 2-HG and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

Assessment of Myeloid Differentiation by Flow Cytometry

Objective: To evaluate the induction of myeloid differentiation in primary AML cells by measuring the expression of cell surface markers.

Materials:

  • Primary AML patient mononuclear cells

  • IDH2 R140Q inhibitor

  • Fluorochrome-conjugated antibodies against human CD11b, CD14, CD34, and CD45

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • 7-AAD or Propidium Iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture primary AML cells with the IDH2 inhibitor or vehicle control for 5-10 days.

  • Cell Staining:

    • Harvest approximately 0.5-1 x 10^6 cells per sample.

    • Wash the cells once with Flow Cytometry Staining Buffer.

    • Resuspend the cells in 100 µL of staining buffer.

    • Add the fluorochrome-conjugated antibodies at pre-titrated concentrations.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in 300-500 µL of staining buffer containing a viability dye (e.g., 7-AAD or PI).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on viable, single cells based on forward scatter, side scatter, and viability dye exclusion.

    • Analyze the expression of CD11b and CD14 on the CD45-positive blast population. An increase in the percentage of CD11b+ and/or CD14+ cells indicates myeloid differentiation.

Assessment of Apoptosis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells in primary AML samples after inhibitor treatment.

Materials:

  • Primary AML patient mononuclear cells

  • IDH2 R140Q inhibitor

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture primary AML cells with the IDH2 inhibitor or vehicle control for 24-72 hours.

  • Cell Staining:

    • Harvest approximately 1-5 x 10^5 cells per sample by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Four populations can be distinguished:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Signaling Pathways and Experimental Workflows

IDH2 R140Q Signaling Pathway

The mutated IDH2 enzyme converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, which disrupts normal cellular epigenetic regulation, leading to a block in myeloid differentiation.

IDH2_R140Q_Pathway cluster_0 Mitochondrion cluster_1 Nucleus alpha_KG α-Ketoglutarate IDH2_mut Mutant IDH2 (R140Q) alpha_KG->IDH2_mut Isocitrate Isocitrate Isocitrate->alpha_KG Wild-type IDH2 Two_HG 2-Hydroxyglutarate (2-HG) IDH2_mut->Two_HG NADPH -> NADP+ TET2 TET2 Two_HG->TET2 Inhibition JmjC JmjC Histone Demethylases Two_HG->JmjC Inhibition DNA_hypermethylation DNA Hypermethylation Histone_hypermethylation Histone Hypermethylation Diff_block Differentiation Block DNA_hypermethylation->Diff_block Histone_hypermethylation->Diff_block

Caption: IDH2 R140Q signaling pathway in AML.

Experimental Workflow for Validating Inhibitor Efficacy

This workflow outlines the key steps for assessing the efficacy of an IDH2 R140Q inhibitor in primary AML patient samples.

Experimental_Workflow cluster_assays Efficacy Assessment start Primary AML Patient Sample culture Cell Culture start->culture treatment Inhibitor Treatment (e.g., Enasidenib) culture->treatment lcms 2-HG Measurement (LC-MS/MS) treatment->lcms flow_diff Differentiation Assay (Flow Cytometry for CD11b, CD14) treatment->flow_diff flow_apop Apoptosis Assay (Annexin V/PI) treatment->flow_apop analysis Data Analysis and Comparison lcms->analysis flow_diff->analysis flow_apop->analysis

Caption: Experimental workflow for inhibitor validation.

References

A Head-to-Head Comparison of IDH2 R140Q Inhibitors: Idh2R140Q-IN-1, Enasidenib, and Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Idh2R140Q-IN-1 and other prominent inhibitors of the isocitrate dehydrogenase 2 (IDH2) enzyme, a critical target in acute myeloid leukemia (AML) and other malignancies. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and research workflows.

Mutations in the IDH2 gene, particularly the R140Q variant, are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET enzymes, resulting in histone and DNA hypermethylation and a block in cellular differentiation. This guide focuses on small molecule inhibitors designed to specifically target this mutant enzyme.

Mechanism of Action of Mutant IDH2 Inhibitors

IDH2 inhibitors are allosteric inhibitors that bind to the dimer interface of the mutant IDH2 enzyme. This binding event stabilizes the enzyme in an open conformation, preventing the catalytic conversion of α-ketoglutarate to D-2-HG. The subsequent reduction in intracellular D-2-HG levels is hypothesized to restore the function of α-ketoglutarate-dependent dioxygenases, leading to the reversal of hypermethylation, and ultimately, the induction of myeloid differentiation.[1][2][3]

IDH2 Signaling Pathway cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-type IDH2 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Neomorphic Activity mut_IDH2 Mutant IDH2 (R140Q) TET TET Enzymes D2HG->TET Inhibition Histone_Demethylases Histone Demethylases (e.g., KDMs) D2HG->Histone_Demethylases Inhibition D2HG_out D-2-Hydroxyglutarate D2HG->D2HG_out Inhibitor IDH2 Inhibitor (e.g., this compound) Inhibitor->mut_IDH2 Allosteric Inhibition Hypermethylation Histone & DNA Hypermethylation Differentiation Myeloid Differentiation TET->Differentiation Promotes Histone_Demethylases->Differentiation Promotes Diff_Block Differentiation Block Hypermethylation->Diff_Block D2HG_out->TET Inhibition D2HG_out->Histone_Demethylases Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay (Potency - IC50) B Selectivity Profiling (vs. WT IDH2, IDH1) A->B C Cell-Based 2-HG Assay (On-target effect) B->C D Cell Differentiation Assay (Functional effect) C->D E Histone Methylation Analysis (Mechanism validation) D->E F Pharmacokinetics (PK) (ADME properties) E->F Lead Candidate Selection G Pharmacodynamics (PD) (2-HG reduction in vivo) F->G H Efficacy Studies (e.g., AML xenograft models) G->H I Toxicity Studies H->I

References

Confirming On-Target Activity of IDH2 R140Q Inhibitors Using CRISPR-Engineered Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of methodologies to confirm the on-target activity of isocitrate dehydrogenase 2 (IDH2) R140Q inhibitors, with a focus on the use of CRISPR-generated cellular models. We present supporting experimental data for representative IDH2 R140Q inhibitors and detail the protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Mutations in the IDH2 gene, particularly the R140Q substitution, are a hallmark of several cancers, including acute myeloid leukemia (AML).[1] This mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering cellular epigenetics and differentiation.[1][2] The development of specific inhibitors targeting the mutant IDH2 protein is a promising therapeutic strategy.[2]

CRISPR/Cas9 technology has enabled the precise engineering of the IDH2 R140Q mutation into relevant cell lines, creating robust in vitro models for inhibitor screening and validation.[3] These models faithfully recapitulate the key molecular features of IDH2-mutant cancers, including the production of 2-HG.

Comparative On-Target Activity of IDH2 R140Q Inhibitors

To illustrate the process of confirming on-target activity, this guide presents a comparative summary of a representative potent and selective inhibitor, herein referred to as Idh2R140Q-IN-1 , alongside established IDH2 R140Q inhibitors such as Enasidenib (AG-221) and AGI-6780. The data presented is a synthesis of findings from studies utilizing CRISPR-engineered cell lines, primarily the human erythroleukemia cell line TF-1, which is dependent on cytokines for proliferation and can be induced to differentiate.[2][4]

Table 1: Inhibition of 2-HG Production in IDH2 R140Q CRISPR/Cas9 Engineered TF-1 Cells

CompoundCellular IC50 (2-HG Inhibition)Cell LineReference
This compound (Representative) ~10-50 nM TF-1 IDH2 R140QHypothetical
Enasidenib (AG-221)~100 nMTF-1 IDH2 R140Q[3]
AGI-678011 nMU87 IDH2 R140Q (overexpression)[5]
CP-1740.75 nM (enzymatic)TF-1 IDH2 R140Q (overexpression)[6]

Table 2: Phenotypic Effects of IDH2 R140Q Inhibitors in CRISPR-Engineered TF-1 Cells

CompoundEffect on DifferentiationEffect on Cell ProliferationReference
This compound (Representative) Induces erythroid differentiationInhibits cytokine-independent proliferationHypothetical
Enasidenib (AG-221)Induces myeloid differentiationReduces leukemic cell proliferation[7]
AGI-6780Induces erythroid differentiationReverses differentiation block[4]
CP-17Restores EPO-induced differentiationSuppresses proliferation[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to validate the on-target activity of IDH2 R140Q inhibitors.

Generation of IDH2 R140Q Mutant Cell Lines using CRISPR/Cas9

This protocol describes the generation of a stable IDH2 R140Q mutant cell line from the parental TF-1 cell line.

  • gRNA Design and Cloning: Design a guide RNA (gRNA) targeting the exon of the IDH2 gene containing the R140 codon. Clone the gRNA sequence into a suitable Cas9 expression vector.

  • Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired G-to-A point mutation to change the R140 codon (CGT) to Q (CAT), flanked by homology arms.

  • Transfection: Co-transfect the Cas9-gRNA plasmid and the ssODN donor template into TF-1 cells using electroporation.

  • Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Genotyping: Expand the single-cell clones and screen for the desired mutation by PCR amplification of the target region followed by Sanger sequencing.

  • Validation: Functionally validate the knock-in clones by measuring the production of 2-HG.

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol outlines the quantification of intracellular 2-HG levels in response to inhibitor treatment.

  • Cell Culture and Treatment: Seed the CRISPR-engineered IDH2 R140Q TF-1 cells in 6-well plates. Treat the cells with a dose-response range of the test inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness using a speed vacuum.

    • Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/methanol.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a chiral column to separate D- and L-2-HG.

    • Quantify the D-2-HG levels by comparing the peak areas to a standard curve of known D-2-HG concentrations.

  • Data Analysis: Normalize the 2-HG levels to the cell number or protein concentration. Calculate the IC50 value for 2-HG inhibition for each inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.[8]

  • Cell Treatment: Treat intact TF-1 IDH2 R140Q cells with the test inhibitor at a fixed concentration or a vehicle control for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble IDH2 protein at each temperature point by Western blotting using an anti-IDH2 antibody.

    • Quantify the band intensities and plot the percentage of soluble IDH2 protein as a function of temperature.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct binding.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

IDH2_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Epigenetics Epigenetic Dysregulation Isocitrate Isocitrate IDH2_WT IDH2 (Wild-Type) Isocitrate->IDH2_WT NADP+ -> NADPH alpha_KG α-Ketoglutarate IDH2_R140Q IDH2 R140Q (Mutant) alpha_KG->IDH2_R140Q NADPH -> NADP+ IDH2_WT->alpha_KG D_2HG D-2-Hydroxyglutarate (Oncometabolite) IDH2_R140Q->D_2HG TET_Enzymes TET Enzymes D_2HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases D_2HG->Histone_Demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Idh2R140Q_IN_1 This compound Idh2R140Q_IN_1->IDH2_R140Q Inhibition Experimental_Workflow cluster_Model_Generation CRISPR Model Generation cluster_Activity_Assay On-Target Activity Assessment cluster_Data_Analysis Data Analysis & Comparison CRISPR Design gRNA & Donor Transfection Transfect TF-1 Cells CRISPR->Transfection Cloning Single-Cell Cloning Transfection->Cloning Validation Genotyping & 2-HG Assay Cloning->Validation Treatment Treat Cells with This compound Validation->Treatment HG_Measurement 2-HG Measurement (LC-MS/MS) Treatment->HG_Measurement CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Differentiation Differentiation Assay Treatment->Differentiation IC50 Calculate IC50 HG_Measurement->IC50 Melting_Curve Analyze Melting Curve CETSA->Melting_Curve Phenotype Quantify Phenotype Differentiation->Phenotype Comparison Compare with Alternatives IC50->Comparison Melting_Curve->Comparison Phenotype->Comparison Logical_Comparison cluster_Alternatives Alternative Inhibitors cluster_Metrics Comparison Metrics Idh2R140Q_IN_1 This compound Potency Potency (IC50) Idh2R140Q_IN_1->Potency Selectivity Selectivity (WT vs Mutant) Idh2R140Q_IN_1->Selectivity Target_Engagement Direct Target Engagement (CETSA) Idh2R140Q_IN_1->Target_Engagement Phenotypic_Effect Phenotypic Effect (Differentiation) Idh2R140Q_IN_1->Phenotypic_Effect Enasidenib Enasidenib (AG-221) Enasidenib->Potency Enasidenib->Selectivity Enasidenib->Target_Engagement Enasidenib->Phenotypic_Effect AGI6780 AGI-6780 AGI6780->Potency AGI6780->Selectivity AGI6780->Target_Engagement AGI6780->Phenotypic_Effect CP17 CP-17 CP17->Potency CP17->Selectivity CP17->Target_Engagement CP17->Phenotypic_Effect

References

Reversing Differentiation Block: A Comparative Analysis of Idh2R140Q-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Idh2R140Q-IN-1's Performance in Reversing Differentiation Block Associated with the IDH2 R140Q Mutation.

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are a hallmark of several cancers, including acute myeloid leukemia (AML). This mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in histone and DNA hypermethylation and a subsequent block in cellular differentiation.[1][2] The development of small molecule inhibitors targeting the mutant IDH2 enzyme offers a promising therapeutic strategy to reverse this differentiation block.

This guide provides a comprehensive comparison of a novel inhibitor, This compound (also known as CP-17) , with established preclinical and clinical inhibitors, AGI-6780 and Enasidenib (AG-221) . The data presented is compiled from various studies to offer an objective overview of their respective potencies and cellular effects.

Performance Comparison of IDH2 R140Q Inhibitors

The following tables summarize the key performance indicators of this compound, AGI-6780, and Enasidenib in inhibiting the IDH2 R140Q mutant enzyme and its downstream effects.

Inhibitor IC50 (nM) vs. IDH2 R140Q Enzyme Selectivity (Fold) vs. Wild-Type IDH2 Reference
This compound (CP-17) 40.75>55[1]
AGI-6780 12.83 - 237.8[1]
Enasidenib (AG-221) Not explicitly stated in the same study18[1]

Table 1: In Vitro Enzymatic Inhibition of IDH2 R140Q. This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against the purified IDH2 R140Q enzyme and their selectivity over the wild-type enzyme. Lower IC50 values indicate higher potency.

Inhibitor Cell Line IC50 (nM) for 2-HG Inhibition Reference
This compound (CP-17) TF-1 (IDH2 R140Q)141.4[1]
AGI-6780 TF-1 (IDH2 R140Q)Not explicitly stated in the same study
Enasidenib (AG-221) TF-1 (IDH2 R140Q)Not explicitly stated in the same study

Table 2: Cellular Inhibition of 2-HG Production. This table shows the IC50 values for the reduction of the oncometabolite 2-HG in the TF-1 erythroleukemia cell line, a widely used model for studying IDH2 mutations.

Inhibitor Cell Line Effect on Differentiation Effect on Histone Methylation Reference
This compound (CP-17) TF-1 (IDH2 R140Q)Restores EPO-induced differentiationDecreases hypermethylation of H3K4me3, H3K9me3, and H3K27me3[1][3]
AGI-6780 TF-1 (IDH2 R140Q)Reverses differentiation blockReverses hypermethylation of H3K4me3, H3K9me3, H3K27me3, and H3K36me3[2]
Enasidenib (AG-221) Primary AML cells (IDH2 mutant)Induces differentiationReverses global DNA hypermethylation[4]

Table 3: Reversal of Differentiation Block and Epigenetic Modifications. This table summarizes the qualitative effects of the inhibitors on inducing differentiation and reversing the histone hypermethylation caused by the IDH2 R140Q mutation.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

IDH2 R140Q Signaling Pathway and Inhibitor Action cluster_0 Normal Cell cluster_1 IDH2 R140Q Mutant Cell Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH2 (WT) Normal\nDifferentiation Normal Differentiation alpha-Ketoglutarate->Normal\nDifferentiation TET/JmjC Dioxygenases Isocitrate_mut Isocitrate alpha-Ketoglutarate_mut alpha-Ketoglutarate Isocitrate_mut->alpha-Ketoglutarate_mut IDH2 (WT) 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-HG IDH2 R140Q Differentiation_Block Differentiation Block 2-HG->Differentiation_Block Inhibits TET/JmjC Dioxygenases Inhibitor This compound AGI-6780 Enasidenib Inhibitor->2-HG Blocks Production

Caption: IDH2 R140Q mutation leads to 2-HG production and a differentiation block, which is reversed by inhibitors.

Experimental Workflow for Validating IDH2 R140Q Inhibitors Start Start: TF-1 cells with IDH2 R140Q mutation Treatment Treat cells with This compound or control inhibitors Start->Treatment Assays Perform Assays Treatment->Assays 2HG_Measurement Measure intracellular 2-HG levels (LC-MS) Assays->2HG_Measurement Differentiation_Assay Assess differentiation (e.g., Hemoglobin expression) Assays->Differentiation_Assay Methylation_Analysis Analyze histone/DNA methylation (Western Blot/Sequencing) Assays->Methylation_Analysis End End: Compare inhibitor effectiveness 2HG_Measurement->End Differentiation_Assay->End Methylation_Analysis->End

Caption: Workflow for testing the efficacy of IDH2 R140Q inhibitors in a cellular model.

Logical Relationship of IDH2 R140Q Inhibition and Differentiation IDH2_R140Q IDH2 R140Q Mutation 2HG_Production Increased 2-HG Production IDH2_R140Q->2HG_Production Epigenetic_Changes Histone & DNA Hypermethylation 2HG_Production->Epigenetic_Changes Restored_Diff Restored Differentiation Diff_Block Differentiation Block Epigenetic_Changes->Diff_Block Inhibitor This compound Inhibitor->2HG_Production Inhibits Inhibitor->Restored_Diff Leads to

Caption: Inhibition of IDH2 R140Q restores normal cellular differentiation by reducing 2-HG.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular 2-HG Measurement by LC-MS

This protocol outlines the general steps for quantifying the oncometabolite 2-HG in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cell Lysis:

    • Harvest TF-1 (IDH2 R140Q) cells after treatment with the inhibitor or vehicle control.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells using a suitable extraction buffer (e.g., 80% methanol).

    • Centrifuge the lysate to pellet cellular debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum.

    • Reconstitute the dried metabolites in a mobile phase-compatible solvent.

  • LC-MS Analysis:

    • Inject the reconstituted sample into an LC-MS system.

    • Separate metabolites using a suitable chromatography column (e.g., a C18 column).

    • Detect and quantify 2-HG using a mass spectrometer in selective reaction monitoring (SRM) mode, monitoring for the specific mass transition of 2-HG.

    • Normalize the 2-HG levels to an internal standard and cell number.[5][6]

TF-1 Cell Differentiation Assay (Hemoglobin Expression)

This protocol describes how to assess the reversal of the differentiation block in TF-1 cells by measuring the expression of hemoglobin, a marker of erythroid differentiation.

  • Cell Culture and Treatment:

    • Culture TF-1 (IDH2 R140Q) cells in appropriate media supplemented with GM-CSF.

    • Wash the cells to remove GM-CSF and resuspend them in media containing Erythropoietin (EPO) to induce differentiation.

    • Treat the cells with different concentrations of the IDH2 inhibitor or vehicle control.

    • Incubate the cells for a period sufficient to observe differentiation (e.g., 7 days).

  • Assessment of Differentiation:

    • Visual Inspection: Observe the cell pellets for a red color, indicative of hemoglobin production.

    • Western Blot for Hemoglobin γ:

      • Lyse the treated cells and quantify the protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

      • Probe the membrane with a primary antibody specific for hemoglobin γ.

      • Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

      • Detect the signal using a chemiluminescent substrate and image the blot.

      • Normalize the hemoglobin γ signal to a loading control (e.g., β-actin or total histone H3).[7]

Histone Methylation Analysis by Western Blot

This protocol details the procedure for analyzing changes in global histone methylation levels upon inhibitor treatment.

  • Histone Extraction:

    • Harvest and lyse the treated TF-1 (IDH2 R140Q) cells.

    • Isolate the nuclei by centrifugation.

    • Extract histones from the nuclei using an acid extraction method (e.g., with sulfuric acid).

    • Precipitate the histones with trichloroacetic acid.

    • Wash and resuspend the histone pellet.

  • Western Blot Analysis:

    • Quantify the histone concentration.

    • Separate the histones by SDS-PAGE and transfer them to a membrane.

    • Probe separate membranes or strips with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

    • Incubate with the appropriate secondary antibodies.

    • Detect and quantify the signal for each methylation mark.

    • Normalize the signal to the total histone H3 to account for loading differences.[8]

Quantitative DNA Methylation Analysis

This protocol provides a general overview of how to assess changes in DNA methylation patterns.

  • Genomic DNA Extraction:

    • Harvest treated TF-1 (IDH2 R140Q) cells.

    • Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • Bisulfite Conversion:

    • Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

  • Methylation Analysis:

    • Methylation-Specific PCR (MSP): Design primers specific for either the methylated or unmethylated DNA sequence after bisulfite conversion to qualitatively or semi-quantitatively assess the methylation status of specific gene promoters.

    • Targeted Sequencing or Genome-Wide Analysis: Amplify and sequence specific genomic regions or perform whole-genome bisulfite sequencing to obtain a comprehensive and quantitative view of DNA methylation changes across the genome. Analyze the sequencing data to identify differentially methylated regions between treated and control samples.[9][10]

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Idh2R140Q-IN-1 and Associated Waste

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Purpose

This document provides essential safety and logistical procedures for the proper disposal of the potent research chemical Idh2R140Q-IN-1. As a potent inhibitor of IDH2 R140Q with an IC50 of 6.1 nM, this compound and all materials contaminated with it must be handled and disposed of as hazardous chemical waste.[1] Adherence to these guidelines is critical to ensure personnel safety and compliance with environmental regulations. The toxicological properties of this compound have not been thoroughly investigated, necessitating cautious handling.[2]

2.0 Scope

These procedures apply to all research personnel, scientists, and laboratory staff who handle this compound in solid (powder) form, in solution, or who generate waste contaminated with the compound. This includes unused or expired chemicals, contaminated labware, personal protective equipment (PPE), and spill cleanup materials.

3.0 Guiding Principle: Consult Your Institutional EHS

While this document provides best-practice guidelines based on general laboratory safety protocols, all chemical waste disposal is governed by local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority. Always consult your EHS office for specific procedures and to schedule a waste pickup. [3][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the process for segregating and preparing this compound waste for collection by EHS professionals.

Step 1: Identify and Segregate Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions.[5][6] At the point of generation, separate waste into the following categories:

  • Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and grossly contaminated PPE (e.g., gloves used for handling pure compound).

  • Liquid Waste: Solutions containing this compound (e.g., stock solutions, experimental media). Do not mix with other incompatible solvent waste streams.

  • Chemically Contaminated Sharps: Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound.

  • Contaminated Labware: Empty vials, pipette tips, centrifuge tubes, and other plastic or glassware with trace contamination.

Step 2: Use Correct Waste Containers

  • Solid and Liquid Waste: Use only EHS-approved, chemically compatible hazardous waste containers.[4][6] Ensure containers have a secure, tight-fitting lid. Keep containers closed at all times except when adding waste.[3][5]

  • Sharps Waste: Dispose of all chemically contaminated sharps in a designated, puncture-resistant sharps container clearly labeled "CHEMICALLY CONTAMINATED SHARPS".[7] Do not use standard red biohazard sharps containers unless the waste is also infectious.[7]

  • Contaminated Labware: Collect in a designated "Disposable Labware & Broken Glass" box or a sturdy, plastic-lined cardboard box clearly marked for chemical contamination.

Step 3: Label Waste Containers Correctly

  • Attach a hazardous waste tag to each container as soon as you begin accumulating waste.

  • Clearly write the full chemical name: "this compound". Avoid abbreviations.

  • List all other components in the container, including solvents and their approximate percentages.

  • Indicate the start date of waste accumulation on the tag.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

  • Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Do not move waste from the room where it was generated to another for storage.[4]

  • Ensure secondary containment (such as a spill tray) is used to prevent leaks.[6]

  • Adhere to the storage limits for your SAA, as mandated by regulations.

Step 5: Schedule Waste Pickup

  • Monitor the volume of waste in your containers.

  • Once a container is full, or within the time limits specified by your institution (e.g., 6-12 months), contact your EHS office to schedule a waste pickup.[3][4][7]

  • Do not allow waste to accumulate beyond the established limits.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the sink or any other drain.[3]

  • DO NOT dispose of this chemical by evaporation in a fume hood or on a benchtop.[3][5]

  • DO NOT place chemical waste in regular trash or standard biohazard bags.

Quantitative Storage Limits

The following table summarizes typical quantitative limits for hazardous waste stored in a laboratory's Satellite Accumulation Area (SAA). These are general guidelines; always confirm the specific limits with your institution's EHS department.

Waste TypeMaximum Volume in SAATime LimitSource
General Hazardous Waste 55 gallons (total)Up to 12 months (container must be removed within 3 days of being full)[4][5]
Acutely Toxic Waste (P-Listed) 1 quart (liquid) or 1 kilogram (solid)Up to 12 months (container must be removed within 3 days of reaching limit)[4]

While this compound is not explicitly P-listed, its high potency warrants treating it with similar caution. Minimize quantities and arrange for regular disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start cluster_id Step 1: Identify & Segregate cluster_contain Step 2 & 3: Contain & Label cluster_store Step 4: Store cluster_dispose Step 5: Dispose start Waste Generation (this compound or Contaminated Material) is_solid Solid Chemical Waste (e.g., powder) is_liquid Liquid Chemical Waste (e.g., solutions) is_sharp Contaminated Sharps (e.g., needles) is_labware Contaminated Labware (e.g., tips, vials) solid_container Hazardous Waste Container (Solids) + Waste Tag is_solid->solid_container liquid_container Hazardous Waste Container (Liquids) + Waste Tag is_liquid->liquid_container sharp_container Puncture-Resistant Sharps Container + Label is_sharp->sharp_container labware_container Designated Labware Box + Label is_labware->labware_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment check_limits Monitor Volume & Date Is container full or storage limit reached? saa->check_limits check_limits->saa No contact_ehs Contact Institutional EHS for Waste Pickup check_limits->contact_ehs  Yes disposal_complete Waste Removed by EHS for Proper Disposal contact_ehs->disposal_complete

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.